molecular formula C19H22O7S B1677293 ON-013100 CAS No. 865783-95-5

ON-013100

Katalognummer: B1677293
CAS-Nummer: 865783-95-5
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: GHPUSRLWNSTQIK-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11,20H,12H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPUSRLWNSTQIK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865783-95-5
Record name ON-013100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ON-013100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3I19I491A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ON-013100: A Technical Guide to its Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON-013100 is a benzylstyrylsulfone derivative that has demonstrated potent antineoplastic properties as a mitotic inhibitor.[1][2] Extensive preclinical research has identified its primary mechanism of action as the inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a critical regulator of protein synthesis that is frequently dysregulated in cancer.[3][4] This targeted inhibition leads to the suppression of key proteins involved in cell cycle progression and survival, such as Cyclin D1 and c-Myc.[3][4] A water-soluble phosphate (B84403) prodrug of this compound, known as briciclib (B1667788) (formerly ON 014185), has been developed to improve its clinical applicability and shares the same active pharmacophore and mechanism of action.[4][5] This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Targeting eIF4E-Mediated Translation

The primary molecular target of this compound and its active form derived from briciclib is the eukaryotic translation initiation factor 4E (eIF4E).[3][4] eIF4E is a key component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of messenger RNA (mRNA). In many cancers, the eIF4E pathway is hyperactivated, leading to the increased translation of oncogenic proteins that drive cell proliferation, survival, and metastasis.[4]

This compound exerts its anticancer effects through the following key mechanisms:

  • Direct Binding to eIF4E: Studies have shown that this compound and briciclib directly bind to eIF4E.[3] This interaction disrupts the normal function of eIF4E, thereby inhibiting the initiation of translation of specific mRNAs.

  • Inhibition of Oncogenic Protein Synthesis: By targeting eIF4E, this compound effectively downregulates the protein expression of key drivers of cancer progression, including:

    • Cyclin D1: A critical regulator of the G1-S phase transition in the cell cycle. Its suppression leads to cell cycle arrest.[3][4]

    • c-Myc: A potent oncoprotein that regulates cell growth, proliferation, and apoptosis.[3][4]

    • Mcl-1: An anti-apoptotic protein that promotes cell survival.

  • Disruption of eIF4E Localization: Treatment with this compound or briciclib has been observed to alter the subcellular localization of eIF4E, causing its accumulation in the nucleus. This sequestration further impairs its cytoplasmic function in translation initiation.

The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on the eIF4E signaling pathway for their growth and survival.

Quantitative Data: In Vitro Efficacy

The in vitro potency of this compound and its prodrug briciclib has been evaluated across a panel of human cancer cell lines using cell viability assays. The GI50 (concentration required to inhibit cell growth by 50%) values are summarized in the table below.

CompoundCell LineCancer TypeGI50 (nM)Reference
This compound JEKO-1Mantle Cell Lymphoma6.7 - 11.2[4]
MINOMantle Cell Lymphoma6.7 - 11.2[4]
MCF7Breast Cancer6.7 - 11.2[4]
MDA-MB-231Breast Cancer6.7 - 11.2[4]
AGSGastric Cancer6.7 - 11.2[4]
OE19Esophageal Cancer6.7 - 11.2[4]
OE33Esophageal Cancer6.7 - 11.2[4]
FLO-1Esophageal Cancer6.7 - 11.2[4]
Briciclib JEKO-1Mantle Cell Lymphoma9.8 - 12.2[1][4]
MINOMantle Cell Lymphoma9.8 - 12.2[1][4]
MCF7Breast Cancer9.8 - 12.2[1][4]
MDA-MB-231Breast Cancer9.8 - 12.2[1][4]
AGSGastric Cancer9.8 - 12.2[1][4]
OE19Esophageal Cancer9.8 - 12.2[1][4]
OE33Esophageal Cancer9.8 - 12.2[1][4]
FLO-1Esophageal Cancer9.8 - 12.2[1][4]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.

ON_013100_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK 4EBP1 4E-BP1 PI3K_AKT_mTOR->4EBP1 eIF4E_complex eIF4F Complex (eIF4E, eIF4A, eIF4G) RAS_MAPK->eIF4E_complex Translation Protein Synthesis eIF4E_complex->Translation 4EBP1->eIF4E_complex mRNA mRNA (Cyclin D1, c-Myc) mRNA->Translation Ribosome Ribosome Ribosome->Translation Oncogenic_Proteins Cyclin D1, c-Myc Translation->Oncogenic_Proteins Cell_Cycle Cell Cycle Progression Oncogenic_Proteins->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis Oncogenic_Proteins->Apoptosis_Inhibition ON_013100 This compound ON_013100->eIF4E_complex Inhibition

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells (e.g., MCF7, JEKO-1) Treatment Treat with this compound (various concentrations) Cell_Seeding->Treatment Incubation Incubate for defined time periods Treatment->Incubation MTT_Assay MTT Assay for Cell Viability (GI50) Incubation->MTT_Assay Western_Blot Western Blot for Protein Expression (Cyclin D1, c-Myc) Incubation->Western_Blot ELISA ELISA for Protein Quantification (Cyclin D1, c-Myc) Incubation->ELISA GI50_Calc Calculate GI50 values MTT_Assay->GI50_Calc Protein_Quant Quantify protein levels (densitometry/concentration) Western_Blot->Protein_Quant ELISA->Protein_Quant

Figure 2. General experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and briciclib.

Cell Viability (MTT) Assay

This protocol is for determining the GI50 of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression of proteins like Cyclin D1 and c-Myc.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantitative measurement of specific proteins, such as Cyclin D1, in cell lysates.

Materials:

  • Cell lysates from treated and untreated cells

  • Commercially available ELISA kit for the protein of interest (e.g., Human Cyclin D1 ELISA Kit)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare Reagents and Samples: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. This may involve diluting cell lysates to fall within the detection range of the assay.

  • Coating: If not using a pre-coated plate, coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with the provided blocking buffer.

  • Sample Incubation: Add standards and samples to the wells and incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature or 37°C).

  • Detection Antibody: Wash the plate and add the detection antibody. Incubate as recommended.

  • Enzyme Conjugate: Wash the plate and add the enzyme-conjugated secondary antibody or streptavidin-HRP. Incubate as recommended.

  • Substrate Development: Wash the plate and add the substrate solution. Allow the color to develop.

  • Stop Reaction: Add the stop solution to halt the reaction.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the target protein in the samples.

Clinical Development

Conclusion

This compound is a potent antineoplastic agent that functions by inhibiting the eIF4E-mediated translation of key oncogenic proteins, including Cyclin D1 and c-Myc. This mechanism of action leads to cell cycle arrest and apoptosis in a variety of cancer cell types, as demonstrated by low nanomolar GI50 values in preclinical studies. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and its derivatives. While the clinical development of its prodrug, briciclib, has faced challenges, the unique mechanism of targeting eIF4E remains a compelling strategy for the development of novel cancer therapeutics. Further research into the structure-activity relationship of benzylstyrylsulfone compounds and their interaction with eIF4E may yield new and improved drug candidates.

References

The Discovery and Development of ON-013100: A Novel Mitotic Inhibitor Targeting Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ON-013100 is a novel, orally bioavailable small molecule belonging to the benzyl (B1604629) styryl sulfone class of compounds. It functions as a mitotic inhibitor, demonstrating potent anti-cancer activity by targeting the eukaryotic translation initiation factor 4E (eIF4E). This targeted approach leads to the downstream reduction of key oncoproteins, including cyclin D1 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in malignant cells. Its water-soluble phosphate (B84403) derivative, briciclib (B1667788) (formerly ON-014185), has advanced into clinical development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and available clinical trial information for this compound and its derivative, briciclib.

Discovery and Medicinal Chemistry

The development of a water-soluble derivative, briciclib, was a crucial step to enable intravenous administration in clinical settings. Briciclib is a phosphate salt of this compound, designed to improve its pharmaceutical properties.

Mechanism of Action: Targeting the eIF4E-Mediated Translation

This compound and its active form, briciclib, exert their anti-cancer effects by targeting a critical regulator of protein synthesis, the eukaryotic translation initiation factor 4E (eIF4E).[1] eIF4E is a key component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of messenger RNAs (mRNAs).[1] Many oncoproteins that drive cell proliferation and survival, such as cyclin D1 and c-Myc, are encoded by mRNAs that are highly dependent on eIF4E for their translation.[1]

In many cancers, the eIF4E pathway is hyperactivated, leading to an overproduction of these oncoproteins. This compound binds to eIF4E, disrupting its function and thereby inhibiting the translation of its target mRNAs.[2] This leads to a significant reduction in the cellular levels of cyclin D1 and c-Myc.[1][2] The depletion of these critical proteins results in cell cycle arrest at the G1 phase and the induction of apoptosis, as evidenced by the enhanced expression of p53 and cleaved caspase-3.[1]

Signaling Pathway Diagram

ON013100_Pathway cluster_upstream Upstream Signaling cluster_translation Translation Initiation cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK eIF4E eIF4E PI3K_AKT_mTOR->eIF4E Activates RAS_MAPK->eIF4E Activates eIF4F_complex eIF4F Complex (eIF4E, eIF4G, eIF4A) eIF4E->eIF4F_complex Oncoprotein_mRNA Oncogenic mRNAs (Cyclin D1, c-Myc) eIF4F_complex->Oncoprotein_mRNA Initiates translation of mRNA_cap 5' mRNA Cap mRNA_cap->eIF4F_complex Binds to Oncoprotein_Translation Translation of Oncoproteins Oncoprotein_mRNA->Oncoprotein_Translation Cell_Proliferation Cell Proliferation Oncoprotein_Translation->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Oncoprotein_Translation->Apoptosis_Inhibition ON_013100 This compound (Briciclib) ON_013100->eIF4E Inhibits

Caption: Signaling pathway targeted by this compound.

Preclinical Data

In Vitro Activity

This compound and briciclib have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values from in vitro studies are summarized in the table below.[1][3]

Cell LineCancer TypeThis compound GI50 (nM)Briciclib GI50 (nM)
JEKO-1Mantle Cell Lymphoma6.7 - 11.29.8 - 12.2
MINOMantle Cell Lymphoma6.7 - 11.29.8 - 12.2
MCF7Breast Cancer6.7 - 11.29.8 - 12.2
MDA-MB-231Breast Cancer6.7 - 11.29.8 - 12.2
AGSGastric Cancer6.7 - 11.29.8 - 12.2
OE19Esophageal Cancer6.7 - 11.29.8 - 12.2
OE33Esophageal Cancer6.7 - 11.29.8 - 12.2
FLO-1Esophageal Cancer6.7 - 11.29.8 - 12.2

Importantly, both compounds were found to be relatively non-toxic to normal endothelial cells.[1]

In Vivo Activity

Preclinical in vivo studies using tumor xenograft models have supported the anti-cancer activity observed in vitro. While specific quantitative data from these studies are not extensively published, reports indicate that ongoing tumor xenograft experiments are in agreement with the in vitro observations of reduced tumor cell proliferation and induction of apoptosis.[1]

Clinical Development of Briciclib

The water-soluble derivative of this compound, briciclib, has been advanced into clinical trials. A Phase 1 dose-escalation study was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of intravenously administered briciclib in patients with advanced solid tumors.

Clinical Trial Identifier: NCT02168725[2]

The primary objectives of this study were to determine the maximum tolerated dose (MTD) and the safety profile of briciclib. Secondary objectives included assessing the pharmacokinetic profile and documenting any anti-tumor activity.[4] As of the latest available information, the detailed results of this clinical trial have not been formally published in a peer-reviewed journal.

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound and briciclib on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or briciclib for a specified duration (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and GI50 values are determined.

Western Blot Analysis

Objective: To measure the protein expression levels of Cyclin D1, c-Myc, p53, and Cleaved Caspase 3 in response to treatment.

Methodology:

  • Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (Cyclin D1, c-Myc, p53, Cleaved Caspase 3) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

ELISA (Enzyme-Linked Immunosorbent Assay)

Objective: To quantify the levels of Cyclin D1 and c-Myc proteins in cell lysates.

Methodology:

  • Coating: A 96-well plate is coated with a capture antibody specific for the target protein (Cyclin D1 or c-Myc).

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample and Standard Incubation: Cell lysates and a series of known protein standards are added to the wells and incubated.

  • Detection Antibody: A detection antibody, also specific for the target protein but binding to a different epitope, is added. This antibody is typically biotinylated.

  • Enzyme Conjugate: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A colorimetric substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of target protein.

  • Reaction Stoppage: The reaction is stopped with an acid solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader.

  • Quantification: The concentration of the target protein in the samples is determined by comparing their absorbance to the standard curve.

Logical Development and Future Directions

The development of this compound follows a logical progression from a promising chemical scaffold to a clinical candidate. The initial discovery of the anti-proliferative activity of the benzyl styryl sulfone class likely led to medicinal chemistry efforts to optimize potency and drug-like properties, resulting in this compound. The identification of eIF4E as the molecular target provided a strong mechanistic rationale for its anti-cancer effects and guided further preclinical evaluation. The development of the water-soluble derivative, briciclib, was a key step in enabling clinical investigation.

Future research will likely focus on the full elucidation of the results from the Phase 1 clinical trial of briciclib to determine its safety, tolerability, and recommended Phase 2 dose. Further studies may explore its efficacy in specific cancer types with known eIF4E pathway dysregulation. Combination studies with other anti-cancer agents could also be a promising avenue for future development.

Experimental Workflow Diagram

experimental_workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Scaffold_ID Identification of Benzyl Styryl Sulfone Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold_ID->SAR ON_013100_Synthesis Synthesis of This compound SAR->ON_013100_Synthesis Briciclib_Synthesis Synthesis of Briciclib (Water-soluble derivative) ON_013100_Synthesis->Briciclib_Synthesis In_Vitro In Vitro Studies (MTT, Western Blot, ELISA) ON_013100_Synthesis->In_Vitro Phase_1 Phase 1 Clinical Trial (Briciclib - NCT02168725) Briciclib_Synthesis->Phase_1 MoA Mechanism of Action (eIF4E Targeting) In_Vitro->MoA In_Vivo In Vivo Studies (Xenograft Models) MoA->In_Vivo Safety_PK Safety & Pharmacokinetics Phase_1->Safety_PK Efficacy Preliminary Efficacy Phase_1->Efficacy

Caption: Logical workflow of this compound development.

References

ON-013100: A Potent Mitotic Inhibitor Targeting Protein Translation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ON-013100 is a novel benzylstyrylsulfone compound demonstrating significant potential as an antineoplastic agent. It functions as a potent mitotic inhibitor, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular target, downstream signaling effects, and preclinical efficacy. Detailed experimental protocols for key assays and quantitative data on its cytotoxic activity are presented to facilitate further research and development.

Introduction

The search for novel anticancer therapeutics with specific mechanisms of action remains a cornerstone of oncological research. Mitotic inhibitors, which disrupt the process of cell division, have long been a successful class of chemotherapeutic agents. This compound has emerged as a promising candidate in this class, exhibiting potent activity against a broad range of cancer cell lines at nanomolar concentrations[1]. This guide delves into the technical details of this compound's function as a mitotic inhibitor, providing a valuable resource for researchers in the field.

Mechanism of Action: Targeting eIF4E-Mediated Translation

This compound and its water-soluble derivative, Briciclib (ON 014185), exert their anticancer effects through a novel mechanism involving the inhibition of protein translation[1]. The primary molecular target of these compounds is the eukaryotic translation initiation factor 4E (eIF4E)[1][2][3].

eIF4E is a critical component of the eIF4F complex, which is responsible for binding to the 5' cap structure of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation. By binding to eIF4E, this compound disrupts its function, leading to a significant reduction in the translation of key proteins involved in cell cycle progression and proliferation, most notably Cyclin D1 and c-Myc[1][2].

The inhibition of Cyclin D1 and c-Myc translation disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase and ultimately triggering apoptosis[1].

cluster_0 This compound Action cluster_1 Translation Initiation cluster_2 Downstream Effects This compound This compound eIF4E eIF4E This compound->eIF4E Inhibits eIF4F_Complex eIF4F Complex Formation eIF4E->eIF4F_Complex mRNA_Translation mRNA Translation (e.g., Cyclin D1, c-Myc) eIF4F_Complex->mRNA_Translation CyclinD1_cMyc_Protein Reduced Cyclin D1 & c-Myc Protein Levels mRNA_Translation->CyclinD1_cMyc_Protein G2M_Arrest G2/M Phase Arrest CyclinD1_cMyc_Protein->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of action of this compound.

Quantitative Data: In Vitro Cytotoxicity

This compound and its derivative Briciclib have demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values are summarized in the tables below.

Table 1: GI50 Values of this compound in Various Cancer Cell Lines [1]

Cell LineCancer TypeGI50 (nM)
JEKO-1Mantle Cell Lymphoma6.7 - 11.2
MINOMantle Cell Lymphoma6.7 - 11.2
MCF7Breast Cancer6.7 - 11.2
MDA-MB-231Breast Cancer6.7 - 11.2
AGSGastric Cancer6.7 - 11.2
OE19Esophageal Cancer6.7 - 11.2
OE33Esophageal Cancer6.7 - 11.2
FLO-1Esophageal Cancer6.7 - 11.2

Table 2: GI50 Values of Briciclib (ON 014185) in Various Cancer Cell Lines [1][3]

Cell LineCancer TypeGI50 (nM)
JEKO-1Mantle Cell Lymphoma9.8 - 12.2
MINOMantle Cell Lymphoma9.8 - 12.2
MCF7Breast Cancer9.8 - 12.2
MDA-MB-231Breast Cancer9.8 - 12.2
AGSGastric Cancer9.8 - 12.2
OE19Esophageal Cancer9.8 - 12.2
OE33Esophageal Cancer9.8 - 12.2
FLO-1Esophageal Cancer9.8 - 12.2

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Seed_Cells Seed cells in 96-well plate (e.g., 5,000 cells/well) Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (various concentrations) Incubate_24h->Treat_Compound Incubate_72h Incubate for 72h Treat_Compound->Incubate_72h Add_MTT Add MTT solution (e.g., 20 µL of 5 mg/mL) Incubate_72h->Add_MTT Incubate_4h Incubate for 4h at 37°C Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., 150 µL DMSO) Incubate_4h->Solubilize Shake Shake for 15 min Solubilize->Shake Read_Absorbance Read absorbance at 590 nm Shake->Read_Absorbance

MTT assay workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours under the same conditions as step 1.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect the levels of specific proteins, such as Cyclin D1 and c-Myc, in cell lysates.

Cell_Lysis Lyse treated cells (e.g., RIPA buffer) Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane (e.g., 5% non-fat milk) Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-Cyclin D1, anti-c-Myc) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect with chemiluminescent substrate Secondary_Antibody->Detection

Western blot workflow.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Treat_Cells Treat cells with this compound Harvest_Cells Harvest and wash cells with PBS Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol (B145695) Harvest_Cells->Fix_Cells Wash_Cells Wash cells to remove ethanol Fix_Cells->Wash_Cells Stain_Cells Stain with Propidium Iodide and RNase A Wash_Cells->Stain_Cells Analyze Analyze by flow cytometry Stain_Cells->Analyze

Cell cycle analysis workflow.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the propidium iodide.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

The primary signaling pathway affected by this compound is the eIF4E-mediated translation initiation pathway. By inhibiting eIF4E, this compound disrupts the translation of a specific subset of mRNAs that are highly dependent on the eIF4F complex for their translation. These often include mRNAs encoding for proteins involved in cell growth, proliferation, and survival, such as Cyclin D1 and c-Myc.

cluster_upstream Upstream Signaling (e.g., PI3K/Akt/mTOR, Ras/MAPK) cluster_eIF4E eIF4E Regulation and Function cluster_translation Cap-Dependent Translation Upstream_Signals Growth Factors, Mitogens PI3K_mTOR PI3K/Akt/mTOR pathway Upstream_Signals->PI3K_mTOR Ras_MAPK Ras/MAPK pathway Upstream_Signals->Ras_MAPK 4EBP1 4E-BP1 PI3K_mTOR->4EBP1 P eIF4E_node eIF4E Ras_MAPK->eIF4E_node P eIF4F eIF4F Complex eIF4E_node->eIF4F 4EBP1->eIF4E_node Inhibits mRNA mRNA (Cyclin D1, c-Myc) eIF4F->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis ON013100_node This compound ON013100_node->eIF4E_node Inhibits

eIF4E signaling pathway and this compound inhibition.

Conclusion

This compound represents a promising class of mitotic inhibitors with a distinct mechanism of action targeting the translation initiation factor eIF4E. Its ability to potently inhibit the proliferation of a wide range of cancer cells by downregulating key cell cycle proteins like Cyclin D1 and c-Myc makes it an attractive candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and its derivatives.

References

The Role of ON-013100 in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON-013100 is a novel small molecule inhibitor recognized for its anti-neoplastic properties. As a mitotic inhibitor, it plays a crucial role in disrupting the cell cycle, a fundamental process often dysregulated in cancer. This technical guide provides an in-depth exploration of the core mechanisms by which this compound induces cell cycle arrest, with a particular focus on its impact on key regulatory pathways. While direct, comprehensive data for this compound is emerging, its mechanism of action is largely understood through its close structural and functional analog, Rigosertib (ON 01910.Na). This document will leverage the extensive research on Rigosertib to elucidate the multifaceted role of this compound in halting cellular proliferation, presenting quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling cascades.

Core Mechanism of Action: A Multi-pronged Approach to Cell Cycle Inhibition

The primary mechanism by which this compound and its analog Rigosertib induce cell cycle arrest is through the inhibition of key kinases that are critical for cell cycle progression, most notably Polo-like kinase 1 (PLK1). This inhibition is non-ATP-competitive, offering a distinct advantage in terms of specificity and potential for overcoming resistance mechanisms associated with ATP-competitive inhibitors. The downstream effects of PLK1 inhibition are profound, culminating in a robust G2/M phase arrest.

Inhibition of Polo-like Kinase 1 (PLK1)

PLK1 is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting PLK1, this compound disrupts these critical mitotic events, leading to mitotic catastrophe and ultimately, cell death in cancer cells.

Impact on the PI3K/Akt Pathway

In addition to its effects on PLK1, the broader multi-kinase inhibitory action of this class of compounds extends to the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and growth. Inhibition of PI3K/Akt signaling by this compound likely contributes to its anti-proliferative effects and the induction of apoptosis.

Downregulation of Cyclin D1 Expression

This compound has been observed to inhibit the expression of Cyclin D1. Cyclin D1 is a crucial regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), governs the transition from the G1 to the S phase of the cell cycle. By reducing Cyclin D1 levels, this compound can impede this critical checkpoint, further contributing to the overall cell cycle arrest.

Quantitative Data on Cell Cycle Arrest

The following tables summarize the quantitative effects of Rigosertib, the close analog of this compound, on cell cycle distribution in various cancer cell lines. This data is illustrative of the expected effects of this compound.

Table 1: Effect of Rigosertib on Cell Cycle Distribution in DU145 Prostate Cancer Cells

Treatment Concentration (µM)% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
0 (Control)552520[1]
0.25402040[1]
0.5251560[1]
1.0151075[1]
5.010585[1]

Table 2: IC50 Values of Rigosertib for PLK1 Inhibition and Cell Viability

ParameterValueCell Line/Assay ConditionReference
PLK1 IC509 nMCell-free assay[1][2]
Cell Viability IC5050-250 nMVarious tumor cell lines[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures involved in studying this compound, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway for Cell Cycle Arrest ON013100 This compound PLK1 Polo-like Kinase 1 (PLK1) ON013100->PLK1 PI3K_Akt PI3K/Akt Pathway ON013100->PI3K_Akt CyclinD1 Cyclin D1 Expression ON013100->CyclinD1 Mitotic_Events Mitotic Events (Spindle Assembly, etc.) PLK1->Mitotic_Events Cell_Survival Cell Survival and Proliferation PI3K_Akt->Cell_Survival G1_S_Transition G1/S Phase Transition CyclinD1->G1_S_Transition G2_M_Arrest G2/M Cell Cycle Arrest Mitotic_Events->G2_M_Arrest Cell_Survival->G2_M_Arrest G1_S_Transition->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: this compound induces G2/M arrest via PLK1 and PI3K/Akt inhibition.

Experimental Workflow for Cell Cycle Analysis Start Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations and Times) Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Flow_Cytometry Flow Cytometry Analysis Stain->Flow_Cytometry Data_Analysis Data Analysis (Cell Cycle Phase Distribution) Flow_Cytometry->Data_Analysis End Quantitative Results Data_Analysis->End

Caption: Workflow for assessing this compound's effect on cell cycle.

Western Blot Workflow for Protein Expression Start Cell Treatment with this compound Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-Cyclin D1, anti-p-H2AX) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End Relative Protein Levels Analysis->End

Caption: Protocol for analyzing protein changes post-ON-013100 treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

  • Treatment: After allowing cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).

  • Cell Harvesting: At the end of the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. For each sample, acquire at least 10,000 events.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To assess the effect of this compound on the expression levels of key cell cycle proteins such as Cyclin D1 and the phosphorylation status of histone H2AX (a marker of DNA damage).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-phospho-Histone H2A.X (Ser139), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells with this compound as described for the cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer.

  • Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound represents a promising anti-cancer agent that exerts its effects through the induction of cell cycle arrest, primarily at the G2/M transition. Its multi-targeted mechanism, centered on the inhibition of PLK1 and the PI3K/Akt pathway, provides a robust strategy for halting the proliferation of cancer cells. The methodologies and data presented in this guide, largely informed by its well-characterized analog Rigosertib, offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies focusing directly on this compound will be crucial to fully delineate its specific pharmacological profile and clinical utility.

References

An In-depth Technical Guide to the Cancer Cell Targets of ON-013100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ON-013100 is a novel, orally bioavailable small molecule antineoplastic agent that has demonstrated potent activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, focusing on its mechanism of action. The document details the core signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for researchers to investigate its effects.

Introduction

This compound and its water-soluble derivative, briciclib, have emerged as promising therapeutic agents in oncology. Their primary mechanism of action involves the targeted inhibition of the eukaryotic translation initiation factor 4E (eIF4E).[1] eIF4E is a critical regulatory protein in the initiation of cap-dependent mRNA translation, a process frequently dysregulated in cancer. By binding to eIF4E, this compound disrupts the formation of the eIF4F translation initiation complex, leading to a downstream cascade of anti-cancer effects. This guide will delve into the specifics of this mechanism and its consequences on key cellular proteins and pathways.

Molecular Target and Signaling Pathway

The principal molecular target of this compound in cancer cells is the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a key protein that binds to the 5' cap structure of mRNAs, a crucial step for the initiation of translation for a subset of proteins involved in cell proliferation, survival, and angiogenesis.

Treatment of cancer cells with this compound leads to the following key molecular events:

  • Inhibition of eIF4E-mediated Translation: this compound binds to eIF4E, disrupting its ability to facilitate the translation of specific mRNAs.

  • Downregulation of Oncogenic Proteins: This inhibition of translation results in a significant reduction in the expression of key proteins that drive cancer cell proliferation and survival, most notably Cyclin D1 and c-Myc.

  • Induction of Apoptosis: The suppression of these oncogenic drivers, coupled with the enhanced expression of the tumor suppressor protein p53 and the executioner caspase, Cleaved Caspase-3, leads to the induction of programmed cell death (apoptosis) in cancer cells.

The following diagram illustrates the signaling pathway affected by this compound:

ON_013100_Signaling_Pathway cluster_translation Cap-Dependent Translation cluster_effects Downstream Effects eIF4E eIF4E eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) eIF4E->eIF4F p53 p53 eIF4E->p53 Upregulates Casp3 Cleaved Caspase-3 eIF4E->Casp3 Upregulates Ribosome 40S Ribosome eIF4F->Ribosome mRNA mRNA (Cyclin D1, c-Myc) mRNA->eIF4F Translation Protein Synthesis Ribosome->Translation CyclinD1 Cyclin D1 Translation->CyclinD1 cMyc c-Myc Translation->cMyc Proliferation Cell Proliferation CyclinD1->Proliferation cMyc->Proliferation Apoptosis Apoptosis p53->Apoptosis Casp3->Apoptosis ON013100 This compound ON013100->eIF4E Inhibits

Figure 1: this compound Signaling Pathway

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from MTT cell viability assays.

Cell LineCancer TypeGI50 (nM)
JEKO-1Mantle Cell Lymphoma6.7 - 11.2
MINOMantle Cell Lymphoma6.7 - 11.2
MCF7Breast Cancer6.7 - 11.2
MDA-MB-231Breast Cancer6.7 - 11.2
AGSGastric Cancer6.7 - 11.2
OE19Esophageal Cancer6.7 - 11.2
OE33Esophageal Cancer6.7 - 11.2
FLO-1Esophageal Cancer6.7 - 11.2

Table 1: GI50 values of this compound in various cancer cell lines. Data sourced from AACR Journals.

Experimental Protocols

The following diagram outlines a typical experimental workflow to assess the in vitro effects of this compound on cancer cells.

Experimental_Workflow cluster_assays Biological Assays cluster_western_targets Western Blot Targets cluster_elisa_targets ELISA Targets start Start cell_culture Cancer Cell Culture (e.g., MCF7, JEKO-1) start->cell_culture treatment Treat cells with this compound (various concentrations and time points) cell_culture->treatment mtt_assay MTT Assay (Cell Viability/Proliferation) treatment->mtt_assay western_blot Western Blot Analysis (Protein Expression) treatment->western_blot elisa ELISA (Protein Quantification) treatment->elisa data_analysis Data Analysis and Interpretation mtt_assay->data_analysis cyclin_d1_wb Cyclin D1 western_blot->cyclin_d1_wb cmyc_wb c-Myc western_blot->cmyc_wb p53_wb p53 western_blot->p53_wb caspase3_wb Cleaved Caspase-3 western_blot->caspase3_wb cyclin_d1_elisa Cyclin D1 elisa->cyclin_d1_elisa cmyc_elisa c-Myc elisa->cmyc_elisa cyclin_d1_wb->data_analysis cmyc_wb->data_analysis p53_wb->data_analysis caspase3_wb->data_analysis cyclin_d1_elisa->data_analysis cmyc_elisa->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for this compound Evaluation
MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol is for detecting changes in the expression of Cyclin D1, c-Myc, p53, and Cleaved Caspase-3 in response to this compound treatment.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

Table 2: Recommended Primary Antibodies for Western Blotting

Target ProteinRecommended Dilution
Cyclin D11:1000
c-Myc1:1000
p531:1000
Cleaved Caspase-31:1000
ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol is for the quantitative measurement of Cyclin D1 and c-Myc protein levels in cell lysates.

Materials:

  • Treated and untreated cancer cell lysates

  • Commercially available ELISA kit for human Cyclin D1 or c-Myc

  • Wash buffer

  • Substrate solution (TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare Reagents and Samples:

    • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Assay Procedure:

    • Add 100 µL of standard or sample to each well of the pre-coated microplate.

    • Incubate for the time specified in the kit manual (typically 1-2 hours at 37°C).

    • Aspirate and wash the wells several times with wash buffer.

    • Add 100 µL of biotin-conjugated detection antibody and incubate.

    • Aspirate and wash the wells.

    • Add 100 µL of HRP-conjugated secondary antibody/streptavidin and incubate.

    • Aspirate and wash the wells.

    • Add 100 µL of TMB substrate solution and incubate in the dark.

    • Add 50 µL of stop solution to terminate the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm immediately using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of Cyclin D1 or c-Myc in the samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the inhibition of eIF4E. By disrupting cap-dependent translation of key oncogenic proteins, this compound effectively induces cell cycle arrest and apoptosis in a variety of cancer cell types. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the anti-cancer properties of this promising small molecule. The continued exploration of this compound and its targets holds significant potential for the development of novel and effective cancer therapies.

References

Preclinical Profile of ON-013100: An eIF4E-Targeted Mitotic Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ON-013100 is a novel, orally bioavailable small molecule that has demonstrated potent anti-cancer activity in a range of preclinical studies. As a mitotic inhibitor, its primary mechanism of action involves the targeted inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a critical regulator of the translation of key oncogenic proteins. This targeted approach leads to the downstream suppression of crucial cell cycle and survival proteins, including Cyclin D1 and c-Myc, and the induction of apoptosis via the p53 and caspase pathways. In vitro studies have established its efficacy at nanomolar concentrations across various hematological and solid tumor cell lines. While in vivo xenograft studies have shown concordance with in vitro findings, specific quantitative data on tumor growth inhibition and detailed experimental protocols remain limited in publicly available literature. This guide synthesizes the current preclinical data on this compound, providing researchers with a comprehensive overview of its mechanism of action, biological effects, and the methodologies used in its evaluation.

Introduction

The dysregulation of protein synthesis is a hallmark of cancer, enabling the uncontrolled proliferation and survival of malignant cells. The eukaryotic translation initiation factor 4E (eIF4E) plays a pivotal role in this process by binding to the 5' cap of messenger RNAs (mRNAs) and facilitating the translation of a specific subset of transcripts that encode for potent oncoproteins. These include proteins essential for cell cycle progression, such as Cyclin D1, and transcription factors that drive cell growth, like c-Myc.[1][2] Consequently, targeting eIF4E has emerged as a promising therapeutic strategy in oncology.

This compound is a benzylstyryl sulfone derivative that has been identified as a potent inhibitor of eIF4E-mediated translation.[3][4] It is an orally bioavailable analog of briciclib (B1667788) (ON 013105), a water-soluble derivative that has advanced to clinical trials.[1] Preclinical investigations have revealed that this compound exhibits significant anti-proliferative and pro-apoptotic effects in a variety of cancer models, highlighting its potential as a novel anti-cancer agent.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by directly targeting and disrupting the function of eIF4E.[4] This interaction is believed to interfere with the assembly of the eIF4F translation initiation complex, which is essential for the recruitment of ribosomes to the mRNA. By inhibiting eIF4E, this compound selectively blocks the translation of mRNAs with complex 5' untranslated regions, which often encode for proteins critical for cancer cell survival and proliferation.[2]

The primary downstream consequences of eIF4E inhibition by this compound include:

  • Reduction of Cyclin D1 and c-Myc: Western blot and ELISA analyses have demonstrated a significant, dose-dependent decrease in the protein levels of both Cyclin D1 and c-Myc in cancer cell lines treated with this compound.[1] This reduction in Cyclin D1, a key regulator of the G1-S phase transition in the cell cycle, contributes to the observed mitotic inhibition.

  • Induction of p53 and Apoptosis: Treatment with this compound has been shown to enhance the expression of the tumor suppressor protein p53 and induce apoptosis, as evidenced by the increased levels of cleaved caspase-3.[1]

The following diagram illustrates the proposed signaling pathway affected by this compound:

ON_013100_Pathway ON_013100 This compound eIF4E eIF4E ON_013100->eIF4E Inhibits p53 p53 ON_013100->p53 Induces Caspase3 Cleaved Caspase-3 ON_013100->Caspase3 Induces eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) eIF4E->eIF4F Forms mRNA Oncogenic mRNAs (e.g., Cyclin D1, c-Myc) eIF4F->mRNA Binds to 5' cap Translation Protein Translation mRNA->Translation CyclinD1 Cyclin D1 Translation->CyclinD1 cMyc c-Myc Translation->cMyc CellCycle Cell Cycle Progression (G1/S Transition) CyclinD1->CellCycle Promotes cMyc->CellCycle Promotes Apoptosis Apoptosis p53->Apoptosis Induces Caspase3->Apoptosis Executes

Proposed signaling pathway of this compound.

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The compound has demonstrated potent, nanomolar efficacy in various hematological and solid tumors.

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cancer TypeCell Lines TestedGI50 Range (nM)Reference
Mantle Cell Leukemia (MCL)JEKO-1, MINO6.7 - 11.2[1]
Breast CancerMCF7, MDA-MB-2316.7 - 11.2[1]
Gastric CancerAGS6.7 - 11.2[1]
Esophageal CancerOE19, OE33, FLO-16.7 - 11.2[1]

Notably, studies have indicated that this compound is relatively non-toxic to normal endothelial cells, suggesting a favorable therapeutic window.[1]

In Vivo Efficacy

Preclinical in vivo studies using tumor xenograft models have been conducted to evaluate the anti-cancer activity of this compound. While detailed quantitative data from these studies are not extensively reported in the public domain, available information suggests that the in vivo efficacy is consistent with the potent in vitro observations.[1] Further research is required to delineate the optimal dosing, schedule, and tumor growth inhibition in various xenograft models.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value (the concentration at which cell growth is inhibited by 50%).

MTT_Workflow cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (e.g., 72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Measure absorbance (570nm) F->G H Calculate GI50 G->H

Workflow for MTT cell viability assay.
Protein Expression Analysis (Western Blot)

Western blotting is employed to detect and quantify the levels of specific proteins, such as Cyclin D1, c-Myc, p53, and cleaved caspase-3, in cell lysates.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Cyclin D1, anti-c-Myc, anti-p53, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_1 Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

Workflow for Western blot analysis.
Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The preclinical data available for this compound strongly support its potential as a novel anti-cancer therapeutic. Its targeted inhibition of eIF4E provides a clear mechanism of action that leads to the suppression of key oncogenic pathways and the induction of apoptosis. The potent in vitro activity at nanomolar concentrations across a range of cancer cell lines is particularly encouraging.

To further advance the preclinical development of this compound, future studies should focus on:

  • Comprehensive In Vivo Efficacy Studies: Detailed xenograft studies are needed to establish the optimal dosing, schedule, and spectrum of activity of this compound in various cancer models. These studies should include quantitative measurements of tumor growth inhibition and survival analysis.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: A thorough characterization of the pharmacokinetic properties and the relationship between drug exposure and target modulation is essential for guiding clinical trial design.

  • Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in future clinical trials.

  • Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents could lead to more effective treatment regimens.

References

An In-depth Technical Guide to ON-013100: A Mitotic Inhibitor Targeting Cyclin D1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ON-013100 is a novel benzyl (B1604629) styryl sulfone analog with potent antineoplastic properties. It functions as a mitotic inhibitor, primarily by downregulating the expression of Cyclin D1, a key regulator of cell cycle progression. This targeted mechanism of action leads to cell cycle arrest, predominantly at the G2/M phase, and subsequent induction of apoptosis in a variety of cancer cell lines. Its water-soluble prodrug, Briciclib (ON-014185), enhances its clinical applicability. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with this compound, intended to support further research and drug development efforts in oncology.

Chemical Structure and Properties

This compound is a synthetic small molecule characterized by a benzyl styryl sulfone core. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name (E)-1-(4-hydroxy-3-methoxyphenyl)-2-((2,4,6-trimethoxystyryl)sulfonyl)ethane
Molecular Formula C₁₉H₂₂O₇S[1]
Molecular Weight 394.44 g/mol [1]
CAS Number 865783-95-5[1]
SMILES COc1cc(OC)c(\C=C\S(=O)(=O)Cc2ccc(OC)c(O)c2)c(OC)c1[1]
Appearance White to off-white solid
Solubility Soluble in DMSO[1]
Prodrug Briciclib (ON-014185) is a phosphate (B84403) ester prodrug of this compound.[2][2]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects through a multi-faceted mechanism of action that culminates in cell cycle arrest and apoptosis. The primary target of this compound is the translational machinery, specifically inhibiting the function of the eukaryotic translation initiation factor 4E (eIF4E).

Inhibition of eIF4E and Downregulation of Cyclin D1 and c-Myc

eIF4E is a key protein in the initiation of cap-dependent translation of a specific subset of mRNAs, many of which encode for proteins involved in cell proliferation and survival, including Cyclin D1 and the oncoprotein c-Myc. This compound, and its active form derived from the prodrug Briciclib, interferes with the function of eIF4E. This interference leads to a significant reduction in the translation of Cyclin D1 and c-Myc mRNA into their respective proteins.

ON_013100_Mechanism_of_Action cluster_inhibition Inhibition cluster_cellular_processes Cellular Processes cluster_downstream_effects Downstream Effects ON_013100 This compound eIF4E eIF4E ON_013100->eIF4E inhibits G2M_Arrest G2/M Phase Arrest ON_013100->G2M_Arrest p53 p53 Activation ON_013100->p53 Translation Cap-Dependent Translation eIF4E->Translation mediates CyclinD1_Protein Cyclin D1 Protein Translation->CyclinD1_Protein cMyc_Protein c-Myc Protein Translation->cMyc_Protein CyclinD1_mRNA Cyclin D1 mRNA CyclinD1_mRNA->Translation cMyc_mRNA c-Myc mRNA cMyc_mRNA->Translation CellCycle Cell Cycle Progression (G1 to S phase) CyclinD1_Protein->CellCycle promotes CellCycle->G2M_Arrest disruption leads to Apoptosis Apoptosis p53->Apoptosis induces Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 activates

Cell Cycle Arrest at G2/M Phase

Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical driver of the G1 to S phase transition in the cell cycle. By depleting the levels of Cyclin D1, this compound disrupts this crucial checkpoint. While the direct inhibition of G1 progression would be an expected outcome, experimental evidence demonstrates that treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This suggests a more complex downstream effect on cell cycle regulation, potentially involving the disruption of other cell cycle checkpoints or the activation of DNA damage response pathways that ultimately lead to a G2/M arrest.

Induction of Apoptosis

The depletion of key survival proteins like c-Myc and the induction of cell cycle arrest by this compound trigger the intrinsic apoptotic pathway. This is evidenced by the increased expression of the tumor suppressor protein p53 and the activation of effector caspases, such as cleaved caspase-3, which are key executioners of apoptosis.

Quantitative Data

The anti-proliferative activity of this compound and its prodrug Briciclib has been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeGI₅₀ (nM)
JEKO-1Mantle Cell Lymphoma6.7 - 11.2
MINOMantle Cell Lymphoma6.7 - 11.2
MCF7Breast Cancer6.7 - 11.2
MDA-MB-231Breast Cancer6.7 - 11.2
AGSGastric Cancer6.7 - 11.2
OE19Esophageal Cancer6.7 - 11.2
OE33Esophageal Cancer6.7 - 11.2
FLO-1Esophageal Cancer6.7 - 11.2

Table 2: In Vitro Anti-proliferative Activity of Briciclib (ON-014185)

Cell LineCancer TypeGI₅₀ (nM)
JEKO-1Mantle Cell Lymphoma9.8 - 12.2
MINOMantle Cell Lymphoma9.8 - 12.2
MCF7Breast Cancer9.8 - 12.2
MDA-MB-231Breast Cancer9.8 - 12.2
AGSGastric Cancer9.8 - 12.2
OE19Esophageal Cancer9.8 - 12.2
OE33Esophageal Cancer9.8 - 12.2
FLO-1Esophageal Cancer9.8 - 12.2

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate (72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize formazan (B1609692) crystals (e.g., with DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate GI₅₀ values read_absorbance->analyze end End analyze->end

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using appropriate software.

Western Blot Analysis for Cyclin D1 and Apoptosis Markers

This protocol is used to determine the effect of this compound on the protein expression levels of Cyclin D1, c-Myc, p53, and cleaved caspase-3.

Western_Blot_Workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-Cyclin D1) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-c-Myc, anti-p53, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol (B145695) harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry analyze_data Analyze DNA content histograms flow_cytometry->analyze_data end End analyze_data->end

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for the desired time points.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising antineoplastic agent with a distinct mechanism of action centered on the inhibition of eIF4E-mediated translation of key oncogenic proteins, particularly Cyclin D1. This leads to potent anti-proliferative effects through G2/M cell cycle arrest and the induction of apoptosis in a range of cancer cell types. The development of its water-soluble prodrug, Briciclib, further enhances its potential for clinical translation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.

References

ON-013100 (Rigosertib): An In-Depth Technical Guide to its Preclinical Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ON-013100, also known as Rigosertib, is a novel small molecule inhibitor currently under investigation for various oncological indications. As a styryl benzyl (B1604629) sulfone, its mechanism of action involves the disruption of critical cellular signaling pathways, primarily by acting as a Ras mimetic. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, compiling available data on its effects in various animal models. The information presented herein is intended to support further research and development of this compound by providing a detailed summary of its non-clinical safety assessment, including acute and chronic toxicity, and its potential effects on genetic material. While comprehensive proprietary data remains within regulatory filings, this guide synthesizes publicly available information to offer a detailed perspective for the scientific community.

Introduction

This compound (Rigosertib) is a first-in-class agent that exerts its anti-neoplastic effects through a multi-targeted mechanism. It functions as a Ras mimetic, binding to the Ras-binding domains (RBDs) of its downstream effectors, such as PI3K and RAF kinases. This interaction competitively inhibits the binding of active Ras, thereby disrupting key signaling cascades implicated in cell proliferation, survival, and differentiation. This guide focuses on the preclinical safety evaluation of this compound, a critical component in its drug development process.

Mechanism of Action

This compound's primary mechanism of action is the disruption of the Ras signaling pathway. By mimicking Ras, it prevents the activation of downstream effector pathways, including the PI3K/Akt and Raf/MEK/ERK pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras PI3K PI3K Ras->PI3K Activates Raf Raf Ras->Raf Activates ON_013100 This compound (Rigosertib) ON_013100->PI3K Inhibits ON_013100->Raf Inhibits Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival In_Vivo_Toxicology_Workflow Dose_Range_Finding Dose Range-Finding (non-GLP) Pivotal_Toxicity_Study Pivotal GLP Toxicity Study Dose_Range_Finding->Pivotal_Toxicity_Study Inform Dose Selection Data_Analysis Data Analysis & Interpretation Pivotal_Toxicity_Study->Data_Analysis Generate Data Reporting Final Report Data_Analysis->Reporting Summarize Findings

Methodological & Application

ON-013100 In Vitro Experimental Protocol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

ON-013100 is a synthetic small molecule that has demonstrated potent anti-neoplastic properties in a variety of cancer cell lines. As a mitotic inhibitor, its primary mechanism of action involves the suppression of Cyclin D1 expression. This application note provides detailed protocols for the in vitro evaluation of this compound, including its effects on cell viability, the cell cycle, apoptosis, and the expression of key regulatory proteins. The following sections are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in a laboratory setting.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting key proteins involved in cell cycle progression and proliferation. The compound acts as a mitotic inhibitor, leading to a halt in cell division. A primary target of this compound is the downregulation of Cyclin D1, a critical regulator of the G1 to S phase transition in the cell cycle. By reducing Cyclin D1 levels, this compound effectively induces cell cycle arrest, preventing cancer cells from proliferating.

Furthermore, this compound has been shown to modulate the eukaryotic translation initiation factor 4E (eIF4E). This interference with the translational machinery leads to a significant reduction in the expression of oncogenic proteins such as c-Myc. The downstream effects of this compound activity also include the induction of apoptosis, or programmed cell death, through the activation of the p53 tumor suppressor pathway and the cleavage of caspase-3.

ON013100 This compound eIF4E eIF4E ON013100->eIF4E inhibits CyclinD1 Cyclin D1 ON013100->CyclinD1 inhibits expression p53 p53 ON013100->p53 enhances expression cMyc c-Myc eIF4E->cMyc promotes translation CellCycleArrest Cell Cycle Arrest (G2/M) CyclinD1->CellCycleArrest cMyc->CellCycleArrest Caspase3 Cleaved Caspase-3 p53->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound (GI50)

The following table summarizes the half-maximal growth inhibition (GI50) values of this compound in various cancer cell lines. Data indicates that this compound exhibits potent anti-proliferative activity at nanomolar concentrations across different cancer types.

Cell LineCancer TypeGI50 (nM)
JEKO-1Mantle Cell Lymphoma6.7 - 11.2
MINOMantle Cell Lymphoma6.7 - 11.2
MCF7Breast Cancer6.7 - 11.2
MDA-MB-231Breast Cancer6.7 - 11.2
AGSGastric Cancer6.7 - 11.2
OE19Esophageal Cancer6.7 - 11.2
OE33Esophageal Cancer6.7 - 11.2
FLO-1Esophageal Cancer6.7 - 11.2
Table 2: Effect of this compound on Cell Cycle Distribution

Treatment with this compound has been observed to induce cell cycle arrest, particularly at the G2/M phase. The table below illustrates a representative example of the effect of this compound on the cell cycle distribution of a cancer cell line.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)552520
This compound (0.1 µM)151075

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays start Seed Cells treat Treat with this compound start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treat->cellcycle western Western Blot (Protein Expression) treat->western

Caption: General experimental workflow.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

  • FACS tubes

  • PBS

Procedure:

  • Cell Harvesting: Following treatment with this compound for the desired duration, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing via flow cytometry.

Materials:

  • Treated and control cells

  • 70% ice-cold ethanol (B145695)

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

  • FACS tubes

  • PBS

Procedure:

  • Cell Harvesting and Fixation: Harvest cells after this compound treatment and wash once with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This protocol is for the detection of changes in the expression levels of key proteins such as Cyclin D1 and c-Myc following treatment with this compound.

Materials:

  • Treated and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Use densitometry software to quantify the band intensities. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Disclaimer: This document is intended for research use only and is not for use in diagnostic procedures. The information provided is based on available scientific literature and should be used as a guide. Researchers should optimize protocols for their specific experimental conditions.

Application Notes and Protocols for ON-013100 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON-013100 is a potent antineoplastic agent that functions as a mitotic inhibitor. It has demonstrated significant anti-cancer activity in a variety of cancer cell lines. The primary mechanism of action of this compound and its water-soluble derivative, briciclib, involves the direct binding to the eukaryotic translation initiation factor 4E (eIF4E).[1][2][3] eIF4E is a critical regulator of the translation of mRNAs encoding for proteins involved in cell proliferation and survival, such as Cyclin D1 and c-Myc. By targeting eIF4E, this compound disrupts the translation of these key oncogenic proteins, leading to cell cycle arrest and apoptosis.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, cell cycle progression, and protein expression.

Mechanism of Action

This compound's primary molecular target is the eukaryotic translation initiation factor 4E (eIF4E).[1][3] eIF4E is a key component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation. In many cancers, the eIF4E pathway is hyperactivated, leading to the increased translation of oncogenic proteins that promote cell growth and survival. This compound binds to eIF4E, disrupting its ability to function in translation initiation.[1][2] This leads to a significant reduction in the protein levels of key downstream targets, including Cyclin D1 and c-Myc, within hours of treatment.[3] The inhibition of these proteins results in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis, as evidenced by the enhanced expression of p53 and cleaved caspase-3.[3]

cluster_0 Upstream Signaling cluster_1 eIF4E-mediated Translation cluster_2 Cellular Effects Growth Factors Growth Factors Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Growth Factors->Ras/Raf/MEK/ERK PI3K/Akt/mTOR PI3K/Akt/mTOR Growth Factors->PI3K/Akt/mTOR eIF4E eIF4E Ras/Raf/MEK/ERK->eIF4E PI3K/Akt/mTOR->eIF4E eIF4F Complex eIF4F Complex eIF4E->eIF4F Complex binds eIF4G eIF4G eIF4G->eIF4F Complex binds Translation Initiation Translation Initiation eIF4F Complex->Translation Initiation mRNA mRNA mRNA->eIF4F Complex binds Oncogenic Proteins Oncogenic Proteins Translation Initiation->Oncogenic Proteins Cyclin D1 Cyclin D1 Oncogenic Proteins->Cyclin D1 c-Myc c-Myc Oncogenic Proteins->c-Myc Cell Proliferation Cell Proliferation Cyclin D1->Cell Proliferation c-Myc->Cell Proliferation Apoptosis Apoptosis c-Myc->Apoptosis inhibits This compound This compound This compound->eIF4E inhibits

Caption: Signaling pathway of this compound.

Data Presentation

The following table summarizes the in vitro activity of this compound in various cancer cell lines.

Cell LineCancer TypeParameterValue (nM)Reference
JEKO-1Mantle Cell LymphomaGI506.7 - 11.2[3]
MINOMantle Cell LymphomaGI506.7 - 11.2[3]
MCF7Breast CancerGI506.7 - 11.2[3]
MDA-MB-231Breast CancerGI506.7 - 11.2[3]
AGSGastric CancerGI506.7 - 11.2[3]
OE19Esophageal CancerGI506.7 - 11.2[3]
OE33Esophageal CancerGI506.7 - 11.2[3]
FLO-1Esophageal CancerGI506.7 - 11.2[3]

Experimental Protocols

Stock Solution Preparation

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Weighing the Compound: In a sterile environment, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving the Compound: a. Transfer the weighed this compound powder to a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate (2-4h) Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: MTT cell viability assay workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. b. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells. c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration to determine the GI50/IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol (B145695)

  • Propidium (B1200493) iodide (PI)/RNase A staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and collect them in a centrifuge tube. b. Wash the cells once with ice-cold PBS. c. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. d. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cells once with PBS. c. Resuspend the cell pellet in PI/RNase A staining solution. d. Incubate the cells in the dark at room temperature for 30 minutes. e. Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cyclin D1 and c-Myc

This protocol is for detecting changes in the protein expression of Cyclin D1 and c-Myc following treatment with this compound.

Start Start Cell Treatment & Lysis Cell Treatment & Lysis Start->Cell Treatment & Lysis Protein Quantification Protein Quantification Cell Treatment & Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis End End Analysis->End

Caption: Western blot experimental workflow.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: a. Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 8 or 24 hours).[3] b. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay. c. Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

  • Electrophoresis and Transfer: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against Cyclin D1, c-Myc, and a loading control (e.g., β-actin) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 24, 48 hours).

  • Staining: a. Harvest the cells (including any floating cells in the medium) and wash them with cold PBS. b. Resuspend the cells in 1X binding buffer provided in the kit. c. Add Annexin V-FITC and propidium iodide to the cell suspension. d. Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: a. Analyze the stained cells by flow cytometry within 1 hour. b. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Troubleshooting

  • Low Solubility of this compound: If the compound does not fully dissolve in DMSO, gentle warming and sonication can be applied. For in vivo studies or if DMSO is not suitable, consider using its water-soluble derivative, briciclib.

  • High Background in Western Blots: Ensure adequate blocking of the membrane and optimize antibody concentrations and washing steps.

  • Cell Clumping in Flow Cytometry: Ensure a single-cell suspension is achieved after harvesting. Passing the cells through a cell strainer may be necessary.

  • Variability in Cell Viability Assays: Ensure consistent cell seeding density and proper mixing of reagents. Run replicates for each condition to ensure statistical validity.

Conclusion

This compound is a valuable research tool for studying the role of eIF4E-mediated translation in cancer. Its ability to potently inhibit the proliferation of a wide range of cancer cell lines by downregulating key oncogenic proteins makes it a compound of significant interest for cancer research and drug development. The protocols provided in these application notes offer a comprehensive guide for utilizing this compound in a cell culture setting and assessing its biological effects. Careful adherence to these protocols and appropriate experimental design will enable researchers to obtain reliable and reproducible data.

References

Application Notes and Protocols for ON-013100 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON-013100 is a small molecule mitotic inhibitor demonstrating potent anti-neoplastic activity across a range of cancer cell lines. Its mechanism of action involves the targeted inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis. This inhibition disrupts the translation of essential proteins for cell proliferation and survival, such as Cyclin D1 and c-Myc, ultimately leading to a cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell lines, including dosage recommendations, and methodologies for key experimental assays.

Data Presentation

Table 1: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of this compound in different cancer cell lines, providing a reference for effective dosage ranges in cell viability assays.

Cell LineCancer TypeGI50 (nM)
JEKO-1Mantle Cell Lymphoma6.7 - 11.2[1]
MINOMantle Cell Lymphoma6.7 - 11.2[1]
MCF7Breast Cancer6.7 - 11.2[1]
MDA-MB-231Breast Cancer6.7 - 11.2[1]
AGSGastric Cancer6.7 - 11.2[1]
OE19Esophageal Cancer6.7 - 11.2[1]
OE33Esophageal Cancer6.7 - 11.2[1]
FLO-1Esophageal Cancer6.7 - 11.2[1]

Signaling Pathway and Experimental Workflow

ON_013100_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Translational Control cluster_2 Cellular Effects Growth_Factors Growth Factors PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR Ras_MAPK_Mnk Ras/MAPK/Mnk Pathway Growth_Factors->Ras_MAPK_Mnk eIF4E eIF4E PI3K_Akt_mTOR->eIF4E Ras_MAPK_Mnk->eIF4E mRNA_Translation mRNA Translation (e.g., Cyclin D1, c-Myc) eIF4E->mRNA_Translation ON_013100 This compound ON_013100->eIF4E Protein_Synthesis_Inhibition Inhibition of Protein Synthesis G2_M_Arrest G2/M Phase Cell Cycle Arrest Protein_Synthesis_Inhibition->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: this compound inhibits eIF4E, a convergence point for oncogenic signaling pathways.

Experimental_Workflow Start Start Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Treatment 2. Treatment with this compound (Varying Concentrations and Time Points) Cell_Culture->Treatment Endpoint_Assays 3. Endpoint Assays Treatment->Endpoint_Assays Viability Cell Viability (MTT Assay) Endpoint_Assays->Viability Protein Protein Expression (Western Blot) Endpoint_Assays->Protein Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Endpoint_Assays->Cell_Cycle Data_Analysis 4. Data Analysis and Interpretation Viability->Data_Analysis Protein->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating the effects of this compound.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range based on GI50 values is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound to determine the GI50 value.

Protein Expression Analysis (Western Blot)

This protocol is for analyzing the effect of this compound on the expression levels of key proteins such as Cyclin D1 and c-Myc.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound (a concentration of 1 µM for 24 hours has been shown to be effective) or vehicle control.[2]

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1, anti-c-Myc) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence detection system.

    • Use β-actin as a loading control to normalize protein levels.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution (in DMSO)

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound (a concentration of 0.1 µM has been shown to induce G2/M arrest) or vehicle control for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for ON-013100 Solution Preparation and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON-013100 is a synthetic benzylstyrylsulfone that acts as a mitotic inhibitor with potent anti-neoplastic properties.[1] Its primary mechanism of action involves the inhibition of Cyclin D1 expression, a key regulator of cell cycle progression.[1] Furthermore, this compound has been identified as a targeted inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), a critical component in the translation of mRNAs encoding proteins involved in cell proliferation and survival, such as Cyclin D1 and c-Myc.[2][3][4] By disrupting these pathways, this compound induces a G2/M phase cell cycle arrest and promotes apoptosis in a variety of cancer cell lines. This document provides detailed protocols for the preparation of this compound solutions and its application in key in vitro experiments.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound in various human cancer cell lines. This data is crucial for designing cell-based assays and determining appropriate experimental concentrations.

Cell LineCancer TypeGI50 (nM)Reference
JEKO-1Mantle Cell Lymphoma6.7 - 11.2[2]
MINOMantle Cell Lymphoma6.7 - 11.2[2]
MCF7Breast Cancer6.7 - 11.2[2]
MDA-MB-231Breast Cancer6.7 - 11.2[2]
AGSGastric Cancer6.7 - 11.2[2]
OE19Esophageal Cancer6.7 - 11.2[2]
OE33Esophageal Cancer6.7 - 11.2[2]
FLO-1Esophageal Cancer6.7 - 11.2[2]
Granta 519Mantle Cell LymphomaNot explicitly stated, but significant inhibition of Cyclin D1 at 1µM[3][4]
Jurkat TT-cell LeukemiaNot explicitly stated, but reduction in c-Myc and Mcl-1 at 1µM[3][4]
FaDuPharyngeal Squamous Cell CarcinomaNot explicitly stated, but significant inhibition of Cyclin D1 at 1µM[3][4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound exerts its anti-cancer effects by targeting the eIF4E-mediated translation of key oncogenic proteins. This leads to the downregulation of Cyclin D1 and c-Myc, resulting in cell cycle arrest and apoptosis. The following diagram illustrates this signaling pathway.

ON_013100_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR eIF4E_complex eIF4F Complex (eIF4E, eIF4G, eIF4A) mTOR->eIF4E_complex mRNA_CyclinD1 Cyclin D1 mRNA eIF4E_complex->mRNA_CyclinD1 Translates mRNA_cMyc c-Myc mRNA eIF4E_complex->mRNA_cMyc Translates ON013100 This compound ON013100->eIF4E_complex Inhibits Apoptosis Apoptosis ON013100->Apoptosis Promotes Cyclin_D1_protein Cyclin D1 Protein mRNA_CyclinD1->Cyclin_D1_protein cMyc_protein c-Myc Protein mRNA_cMyc->cMyc_protein CDK46 CDK4/6 Cyclin_D1_protein->CDK46 p53 p53 cMyc_protein->p53 Inhibits Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F pRb p-Rb Cell_Cycle_Progression G1/S Transition E2F->Cell_Cycle_Progression p53->Apoptosis

Caption: this compound inhibits eIF4E, blocking Cyclin D1 and c-Myc translation.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating the effects of this compound on cancer cells.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with This compound Prepare_Stock->Treatment Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Data Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = 10 mM * 394.44 g/mol (MW of this compound) * Volume (L)

    • For 1 mL of 10 mM stock, weigh out 3.94 mg of this compound.

  • Dissolve this compound in DMSO.

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.

  • Aliquot and store the stock solution.

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

  • Cancer cell lines of interest (e.g., JEKO-1, MCF7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM, bracketing the known GI50 values.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or vehicle control. For suspension cells, add 100 µL of 2x concentrated drug solutions.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • After the incubation with MTT, add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.

Western Blot Analysis

This protocol details the detection of changes in protein expression (e.g., Cyclin D1, c-Myc, p53) following this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates or larger culture dishes

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations (e.g., 1 µM) and for the desired time (e.g., 8 or 24 hours).[3][4] Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at various concentrations for a specified duration (e.g., 24 hours).

    • Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes: Determining Cell Viability and Cytotoxicity of ON-013100 using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely-used, colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells.[1] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of ON-013100, a small molecule antineoplastic agent.[4]

Mechanism of Action: this compound

This compound is a mitotic inhibitor that has been shown to inhibit the proliferation of various cancer cell lines at nanomolar concentrations.[4][5] Its mechanism of action involves the inhibition of the eukaryotic translation initiation factor 4E (eIF4E).[5] eIF4E is a critical regulator that controls the translation of mRNAs for proteins essential for cell proliferation and survival, such as Cyclin D1 and c-Myc.[5] By inhibiting eIF4E, this compound reduces the expression of Cyclin D1.[5] Cyclin D1 is a key component of the Cyclin D-CDK4/6 complex, which phosphorylates the retinoblastoma (Rb) protein.[6][7] Phosphorylation of Rb releases the E2F transcription factor, allowing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[7][8] By downregulating Cyclin D1, this compound effectively causes cell cycle arrest, inhibiting cell proliferation.[5][8]

Signaling Pathway of this compound

ON_013100_Pathway cluster_0 Cell Proliferation Signaling eIF4E eIF4E Translation Translation eIF4E->Translation activates CyclinD1_mRNA Cyclin D1 mRNA c-Myc mRNA CyclinD1_mRNA->Translation CyclinD1 Cyclin D1 / c-Myc Proteins Translation->CyclinD1 produces CyclinD1_CDK46 Active Complex CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F sequesters G1_S_Transition G1-S Phase Transition & Cell Proliferation pRb->G1_S_Transition releases E2F for E2F->G1_S_Transition ON013100 This compound ON013100->eIF4E inhibits

Caption: this compound inhibits eIF4E, blocking Cyclin D1 translation and cell cycle progression.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol details the steps to determine the half-maximal growth inhibitory concentration (GI50) of this compound on a selected cancer cell line.

1. Materials and Reagents

  • Selected cancer cell line (e.g., MCF-7, JEKO-1)[5]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)[9]

  • This compound (stock solution prepared in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[3][9]

  • Solubilization solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.[1][9]

  • Sterile 96-well flat-bottom plates[9]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.[1]

  • Humidified incubator at 37°C with 5% CO2.[9]

2. Experimental Workflow

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of this compound.

3. Detailed Methodology

Day 1: Cell Seeding

  • Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue).[10]

  • Dilute the cells in a complete growth medium to an optimal seeding density. This should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with media only for background control.

  • Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.[9]

Day 2: Treatment with this compound

  • Prepare serial dilutions of this compound in a complete growth medium from your stock solution. Since the reported GI50 is in the nanomolar range (6.7 - 11.2 nM), a suitable concentration range would be from 0.1 nM to 100 nM.[5]

  • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Carefully remove the old media from the wells and add 100 µL of the corresponding this compound dilutions, vehicle control, or fresh media (for untreated control) to the appropriate wells. It is recommended to test each concentration in triplicate.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[9][10]

Day 4/5: MTT Addition and Measurement

  • After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[2][9]

  • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. The incubation time may need optimization depending on the cell type.

  • After incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][9]

  • Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.[3][9]

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[2][3]

4. Data Analysis

  • Subtract the average absorbance of the media-only blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

  • Plot the % Cell Viability against the log concentration of this compound.

  • Determine the GI50 value, which is the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

Data Presentation

The quantitative results from the MTT assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.

Table 1: Hypothetical Viability Data for a Cancer Cell Line Treated with this compound for 48 hours

This compound Conc. (nM)Mean Absorbance (OD 570nm)Standard Deviation (±)% Cell Viability
0 (Control)1.2540.088100.0%
11.1020.07587.9%
2.50.9450.06175.4%
50.7510.05359.9%
7.5 0.619 0.049 49.4%
100.4880.04138.9%
250.2030.02516.2%
500.1150.0199.2%
1000.0890.0157.1%

Data are hypothetical and for illustrative purposes only. In this example, the GI50 would be approximately 7.5 nM.

References

Application Notes and Protocols for Western Blot Analysis of ON-013100 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON-013100 is an antineoplastic agent that functions as a mitotic inhibitor.[1] Its mechanism of action involves the targeted inhibition of critical cell cycle and survival pathways, making it a compound of significant interest in cancer research and drug development. Western blot analysis is an indispensable technique for elucidating the molecular effects of this compound on cancer cells. This document provides detailed protocols and application notes for performing Western blot analysis on cells treated with this compound, with a focus on key protein targets and signaling pathways.

Principle of Western Blotting

Western blotting is a powerful immunodetection technique that allows for the identification and quantification of specific proteins within a complex mixture, such as a cell lysate. The method involves several key stages:

  • Sample Preparation: Extraction of total cellular proteins.

  • Gel Electrophoresis: Separation of proteins based on their molecular weight.

  • Protein Transfer: Transfer of separated proteins from the gel to a solid membrane.

  • Immunodetection: Probing the membrane with specific primary antibodies that recognize the target protein, followed by detection with a secondary antibody conjugated to an enzyme or fluorophore.

  • Signal Visualization and Quantification: Detection of the signal generated by the secondary antibody, allowing for the quantification of the target protein.

Key Signaling Pathways Affected by this compound

Studies have shown that this compound exerts its anticancer effects by modulating key proteins involved in cell cycle regulation and apoptosis. Western blot analysis of cells treated with this compound typically focuses on the following proteins and pathways:

  • Cell Cycle Regulation: this compound has been shown to significantly reduce the expression of Cyclin D1 and c-Myc .[2] These proteins are crucial for the G1 to S phase transition in the cell cycle.

  • Apoptosis Induction: Treatment with this compound leads to an enhanced expression of the tumor suppressor protein p53 and the apoptosis marker Cleaved Caspase 3 .[2]

The diagram below illustrates the proposed signaling pathway affected by this compound.

ON013100_Signaling_Pathway cluster_cell Cancer Cell cluster_proliferation Proliferation Pathway cluster_apoptosis Apoptosis Pathway ON013100 This compound CyclinD1 Cyclin D1 ON013100->CyclinD1 inhibits cMyc c-Myc ON013100->cMyc inhibits p53 p53 ON013100->p53 enhances Proliferation Cell Proliferation CyclinD1->Proliferation cMyc->Proliferation Caspase3 Pro-Caspase 3 Apoptosis Apoptosis p53->Apoptosis promotes CleavedCaspase3 Cleaved Caspase 3 Caspase3->CleavedCaspase3 cleavage CleavedCaspase3->Apoptosis

Caption: Proposed signaling pathway affected by this compound.

Experimental Protocols

A generalized workflow for performing Western blot analysis on this compound treated cells is depicted below.

Western_Blot_Workflow A 1. Cell Culture and this compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane (e.g., PVDF) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (e.g., ECL) H->I J 10. Data Analysis and Quantification I->J

Caption: General workflow for Western blot analysis.
Cell Culture and Treatment

  • Seed the desired cancer cell line (e.g., MCF-7, MDA-MB-231, JEKO-1, MINO) in appropriate culture dishes and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 nM) for a specified duration (e.g., 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).

Cell Lysis and Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the total protein extract.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

Blocking
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

Antibody Incubation
  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

Signal Detection and Data Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. The following tables provide examples of how to structure the quantitative data for key proteins affected by this compound.

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

TreatmentConcentration (nM)Duration (h)Relative Cyclin D1 Expression (Normalized to Loading Control)Relative c-Myc Expression (Normalized to Loading Control)
Vehicle (DMSO)081.00 ± 0.051.00 ± 0.07
This compound1080.45 ± 0.040.52 ± 0.06
This compound2080.21 ± 0.030.28 ± 0.05
Vehicle (DMSO)0241.00 ± 0.061.00 ± 0.08
This compound10240.15 ± 0.020.20 ± 0.04
This compound20240.05 ± 0.010.08 ± 0.02
Values are represented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptotic Proteins

TreatmentConcentration (nM)Duration (h)Relative p53 Expression (Normalized to Loading Control)Relative Cleaved Caspase 3 Expression (Normalized to Loading Control)
Vehicle (DMSO)0241.00 ± 0.081.00 ± 0.09
This compound10242.50 ± 0.153.10 ± 0.21
This compound20244.20 ± 0.255.80 ± 0.35
Values are represented as mean ± standard deviation from three independent experiments.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Inactive primary or secondary antibodyUse fresh or validated antibodies; optimize antibody concentration.
Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferConfirm transfer with Ponceau S staining; optimize transfer time and voltage.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., 5% BSA).
Antibody concentration too highDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Primary antibody is not specific enoughUse a more specific or affinity-purified primary antibody.
Protein degradationPrepare fresh lysates with protease inhibitors.

Conclusion

This document provides a comprehensive guide for performing and analyzing Western blots on cells treated with this compound. By following these detailed protocols and utilizing the provided frameworks for data presentation, researchers can effectively investigate the molecular mechanisms of this compound and its impact on key cancer-related signaling pathways. Adherence to these guidelines will ensure the generation of reliable and reproducible data critical for advancing cancer research and drug development.

References

Application Notes and Protocols for ELISA Assay with ON-013100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Enzyme-Linked Immunosorbent Assay (ELISA) to study the effects of ON-013100, a mitotic inhibitor. This compound has been shown to inhibit the expression of key proteins involved in cell cycle progression and proliferation, such as Cyclin D1 and c-Myc.[1][2] ELISA is a powerful and quantifiable method to measure these changes in protein expression in response to treatment with this compound.

Introduction

This compound is an antineoplastic agent that functions as a mitotic inhibitor.[1] Its mechanism of action involves the targeting of pathways that regulate cell proliferation. A key target of this compound is the expression of Cyclin D1, a critical regulator of the cell cycle.[1][2] The Cyclin D-CDK4/6-Rb pathway is a central control point for the G1 to S phase transition in the cell cycle.[3][4][5] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[3][4] this compound and its water-soluble derivative, briciclib (B1667788), have been shown to reduce the expression of Cyclin D1 and c-Myc, proteins associated with the activity of the eukaryotic translation initiation factor 4E (eIF4E).[2] Furthermore, these compounds can enhance the expression of pro-apoptotic proteins like p53 and cleaved Caspase 3.[2]

This application note details the use of a sandwich ELISA protocol to quantify the changes in Cyclin D1 and c-Myc protein levels in cell lysates following treatment with this compound.

Data Presentation

The following table summarizes the 50% growth inhibition (GI50) values for this compound and its derivative briciclib in various cancer cell lines, as determined by MTT cell viability assays.[2]

CompoundCell LineCancer TypeGI50 (nM)
This compound JEKO-1Mantle Cell Leukemia (MCL)6.7 - 11.2
MINOMantle Cell Leukemia (MCL)6.7 - 11.2
MCF7Breast Cancer6.7 - 11.2
MDA-MB-231Breast Cancer6.7 - 11.2
AGSGastric Cancer6.7 - 11.2
OE19Esophageal Cancer6.7 - 11.2
OE33Esophageal Cancer6.7 - 11.2
FLO-1Esophageal Cancer6.7 - 11.2
Briciclib JEKO-1Mantle Cell Leukemia (MCL)9.8 - 12.2
MINOMantle Cell Leukemia (MCL)9.8 - 12.2
MCF7Breast Cancer9.8 - 12.2
MDA-MB-231Breast Cancer9.8 - 12.2
AGSGastric Cancer9.8 - 12.2
OE19Esophageal Cancer9.8 - 12.2
OE33Esophageal Cancer9.8 - 12.2
FLO-1Esophageal Cancer9.8 - 12.2

Signaling Pathway

The following diagram illustrates the Cyclin D1/CDK4/6 pathway and the role of key proteins in cell cycle progression. This compound's inhibitory effect on Cyclin D1 expression disrupts this pathway, leading to cell cycle arrest.

G Cyclin D1/CDK4/6 Signaling Pathway cluster_0 G1 Phase cluster_1 S Phase Mitogenic_Signals Mitogenic Signals Cyclin_D1 Cyclin D1 Mitogenic_Signals->Cyclin_D1 Upregulates Cyclin_D1_CDK4_6 Active Cyclin D1-CDK4/6 Complex Cyclin_D1->Cyclin_D1_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D1_CDK4_6 pRb_E2F pRb-E2F Complex (Inactive) Cyclin_D1_CDK4_6->pRb_E2F Phosphorylates & Inactivates pRb pRb E2F E2F Gene_Transcription Gene Transcription for S Phase Entry E2F->Gene_Transcription Activates pRb_E2F->pRb Releases pRb_E2F->E2F Releases ON013100 This compound ON013100->Cyclin_D1 Inhibits Expression G Sandwich ELISA Workflow cluster_prep Preparation cluster_elisa ELISA Steps cluster_analysis Analysis start Start cell_treatment Cell Treatment with this compound start->cell_treatment end End lysate_prep Cell Lysate Preparation cell_treatment->lysate_prep add_samples Add Samples/Standards to Coated Plate lysate_prep->add_samples standard_prep Standard Curve Preparation standard_prep->add_samples add_detection_ab Add Detection Antibody add_samples->add_detection_ab add_streptavidin_hrp Add Streptavidin-HRP add_detection_ab->add_streptavidin_hrp add_tmb Add TMB Substrate add_streptavidin_hrp->add_tmb add_stop Add Stop Solution add_tmb->add_stop read_absorbance Read Absorbance at 450nm add_stop->read_absorbance calculate_concentration Calculate Protein Concentration read_absorbance->calculate_concentration calculate_concentration->end

References

ON-013100 In Vivo Animal Model Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON-013100 is a small molecule inhibitor targeting the eukaryotic translation initiation factor 4E (eIF4E). By binding to eIF4E, this compound disrupts the translation of key oncogenic proteins, positioning it as a promising therapeutic agent in oncology. Preclinical in vivo studies are crucial for evaluating the efficacy and characterizing the pharmacological profile of novel anticancer compounds like this compound. This document provides detailed application notes and standardized protocols for conducting in vivo animal model studies with this compound, based on available preclinical data.

Mechanism of Action

This compound and its water-soluble derivative, briciclib, exert their anticancer effects by targeting eIF4E, a critical component of the mRNA cap-binding complex.[1] This complex is essential for the initiation of cap-dependent translation of various mRNAs that encode proteins involved in cell proliferation and survival. In many cancers, the eIF4E pathway is dysregulated, leading to the overexpression of oncogenic proteins.

By inhibiting eIF4E, this compound effectively reduces the protein expression levels of key downstream targets, including:

  • Cyclin D1: A crucial regulator of cell cycle progression from the G1 to the S phase.

  • c-Myc: A transcription factor that plays a central role in cell growth, proliferation, and apoptosis.

The downregulation of these proteins leads to cell cycle arrest and induction of apoptosis in cancer cells, thereby inhibiting tumor growth.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

ON_013100_Pathway cluster_0 Upstream Signaling (e.g., PI3K/Akt/mTOR) cluster_1 Translation Initiation Complex cluster_2 Downstream Effects Upstream Signals Upstream Signals eIF4E eIF4E Upstream Signals->eIF4E Activates eIF4G eIF4G eIF4E->eIF4G Binds eIF4A eIF4A eIF4G->eIF4A Recruits Cyclin D1 Cyclin D1 eIF4G->Cyclin D1 Translation c-Myc c-Myc eIF4G->c-Myc Translation Cell Cycle Progression Cell Cycle Progression Cyclin D1->Cell Cycle Progression c-Myc->Cell Cycle Progression Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth This compound This compound This compound->eIF4E Inhibits Xenograft_Workflow A Cell Culture & Preparation C Tumor Cell Implantation (Subcutaneous) A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration (this compound or Vehicle) E->F G Continued Monitoring (Tumor Volume & Body Weight) F->G H Study Endpoint & Euthanasia G->H I Tumor Excision & Analysis H->I J Data Analysis (% TGI, Statistical Significance) I->J

References

Application Notes and Protocols for Studying Mantle Cell Leukemia with ON-013100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ON-013100 (Rigosertib) and its water-soluble prodrug, ON 013105, represent a novel class of non-ATP competitive multi-kinase inhibitors with significant potential for the study and treatment of Mantle Cell Lymphoma (MCL). MCL is a typically aggressive B-cell non-Hodgkin's lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1.[1] this compound has demonstrated the ability to induce cell death in MCL cell lines, making it a valuable tool for investigating the molecular pathways that drive this malignancy. These application notes provide a summary of the key findings related to the use of this compound in MCL research, along with detailed protocols for relevant experiments.

Data Presentation

Cell LineAssayObserved EffectKey Findings
Granta 519Cell ViabilityDose-dependent decrease in cell viability.ON 013105 induces cell death.
Z138CCell ViabilityDose-dependent decrease in cell viability.ON 013105 induces cell death.
Granta 519, Z138CApoptosisInduction of apoptosis, activation of caspases 3 and 9, and PARP cleavage.Cell death occurs via the apoptotic pathway.
Granta 519, Z138CProtein ExpressionReduction in Cyclin D1, c-myc, and Mcl-1 levels.This compound targets key proteins involved in MCL pathogenesis.
In vivo (MCL xenograft)Tumor GrowthInhibition of tumor growth in a dose-dependent manner.Demonstrates preclinical in vivo efficacy.

Mechanism of Action and Signaling Pathways

This compound (Rigosertib) is a multi-targeted kinase inhibitor. Its mechanism of action in mantle cell lymphoma involves the modulation of several key signaling pathways that are crucial for the survival and proliferation of MCL cells. The primary known effects include the induction of apoptosis through the downregulation of anti-apoptotic proteins and interference with critical cell cycle regulators.

One of the key pathways affected is the PI3K/Akt signaling cascade, which is frequently activated in MCL and promotes cell survival.[2] By inhibiting this pathway, this compound can lead to the deactivation of downstream effectors that prevent apoptosis.

Furthermore, this compound has been shown to decrease the levels of Mcl-1, an anti-apoptotic protein of the Bcl-2 family. The degradation of Mcl-1 is a critical event that can trigger the intrinsic apoptotic pathway.[1] The drug also reduces the expression of Cyclin D1, the hallmark oncoprotein of MCL, thereby affecting cell cycle progression.

Recent studies have also suggested that Rigosertib can function as a microtubule-destabilizing agent, which would contribute to its anti-cancer effects by inducing mitotic arrest and subsequent apoptosis.[3][4]

ON013100_Signaling_Pathway This compound Mechanism of Action in Mantle Cell Lymphoma cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits Microtubules Microtubules This compound->Microtubules Destabilizes CyclinD1_cMyc_synthesis Cyclin D1 & c-myc Synthesis This compound->CyclinD1_cMyc_synthesis Reduces expression Akt Akt PI3K->Akt Activates Mcl-1 Mcl-1 Akt->Mcl-1 Promotes stability Apoptosis Apoptosis Akt->Apoptosis Inhibits Mcl-1->Apoptosis Inhibits Microtubules->Apoptosis Disruption leads to CyclinD1_cMyc_synthesis->Apoptosis Reduction promotes

Caption: Signaling pathways affected by this compound in MCL.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on mantle cell lymphoma cells.

Cell Viability Assay (MTS Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of MCL cell lines.

Materials:

  • MCL cell lines (e.g., Granta 519, Z138C)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (or ON 013105) stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed MCL cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTS_Assay_Workflow Cell Viability (MTS) Assay Workflow Start Start Seed_Cells Seed MCL cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Drug Prepare serial dilutions of this compound Incubate_24h->Prepare_Drug Add_Drug Add drug dilutions to cells Prepare_Drug->Add_Drug Incubate_48_72h Incubate for 48-72 hours Add_Drug->Incubate_48_72h Add_MTS Add MTS reagent to each well Incubate_48_72h->Add_MTS Incubate_1_4h Incubate for 1-4 hours Add_MTS->Incubate_1_4h Read_Absorbance Measure absorbance at 490 nm Incubate_1_4h->Read_Absorbance Analyze_Data Calculate cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTS cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in MCL cells treated with this compound using flow cytometry.[5]

Materials:

  • MCL cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MCL cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete medium.

  • Incubate for 24 hours.

  • Treat cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.

  • Harvest cells by transferring the cell suspension to a microcentrifuge tube.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow Apoptosis Assay (Annexin V/PI) Workflow Start Start Seed_Cells Seed MCL cells in 6-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound Incubate_24h->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in Binding Buffer Wash_Cells->Resuspend_Cells Stain_Cells Add Annexin V-FITC and PI Resuspend_Cells->Stain_Cells Incubate_15min Incubate for 15 minutes in the dark Stain_Cells->Incubate_15min Add_Buffer Add Binding Buffer Incubate_15min->Add_Buffer Analyze_FCM Analyze by flow cytometry Add_Buffer->Analyze_FCM End End Analyze_FCM->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins such as Cyclin D1 and Mcl-1 in MCL cells following treatment with this compound.[6]

Materials:

  • Treated and untreated MCL cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-Mcl-1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the MCL cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Western_Blot_Workflow Western Blot Workflow Start Start Cell_Lysis Lyse MCL cells and quantify protein Start->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Washing1 Wash membrane Primary_Ab->Washing1 Secondary_Ab Incubate with secondary antibody Washing1->Secondary_Ab Washing2 Wash membrane Secondary_Ab->Washing2 Detection Add chemiluminescent substrate Washing2->Detection Imaging Image protein bands Detection->Imaging End End Imaging->End

Caption: Workflow for Western blot analysis.

References

Troubleshooting & Optimization

ON-013100 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the mitotic inhibitor ON-013100, achieving proper dissolution is critical for experimental accuracy and success. This technical support center provides a comprehensive guide to address common solubility challenges, offering detailed protocols and troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is soluble in DMSO at a concentration of 25 mg/mL.[1][2] For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of hydrophobic compounds.[3][4]

Q2: I am having difficulty dissolving this compound in DMSO. What can I do?

A2: If you are experiencing issues with dissolving this compound in DMSO, please consider the following troubleshooting steps:

  • Sonication: The use of an ultrasonic bath is recommended to aid dissolution.[1][2] Sonicating the solution for a period can help break down compound aggregates and facilitate solubilization.

  • Gentle Warming: Gently warming the solution can also help. However, it is crucial to monitor the temperature to avoid compound degradation.

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

  • Purity of DMSO: As mentioned, the presence of water in DMSO can reduce solubility. Using a fresh, high-purity, anhydrous grade of DMSO is crucial.[3][4]

Q3: One of my suppliers lists this compound as insoluble in DMSO. Why is there conflicting information?

A3: While most suppliers report a solubility of 25 mg/mL in DMSO, it's possible that variations in the supplied material's crystalline form or purity could affect its solubility. If you encounter a batch with poor DMSO solubility, vigorous sonication and gentle warming are the first recommended steps. If the issue persists, contacting the supplier's technical support with the specific batch number is advised.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening and how can I fix it?

A4: This is a common issue for many small molecule inhibitors that are highly soluble in DMSO but have low aqueous solubility. The abrupt change in solvent polarity causes the compound to precipitate. Here are some strategies to prevent this:

  • Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your culture medium or buffer.[5]

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) to minimize both insolubility and potential solvent-induced cellular toxicity.[5]

  • Thorough Mixing: Immediately and thoroughly mix the solution after adding the this compound stock to promote dispersion.[5]

  • Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-80, to the aqueous medium can help maintain the compound's solubility.

Q5: How should I prepare this compound for in vivo animal studies?

A5: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Two common solvent systems have been reported to achieve a concentration of 1.25 mg/mL.[1][6] Detailed protocols for these formulations are provided in the "Experimental Protocols" section below. Both methods require the addition of solvents in a specific order and may require sonication to achieve a clear solution.[1][6]

Data Presentation: Solubility Summary

Solvent/FormulationConcentrationNotes
DMSO25 mg/mL (63.38 mM)Sonication is recommended for dissolution.[1][2]
In Vivo Formulation 11.25 mg/mL (3.17 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Results in a clear solution. Sonication is needed.[1]
In Vivo Formulation 21.25 mg/mL (3.17 mM)10% DMSO, 90% (20% SBE-β-CD in saline). Results in a suspended solution. Sonication is needed.[1]

Experimental Protocols

Preparation of 10 mM Stock Solution in DMSO (in vitro)
  • Preparation: Bring the vial of solid this compound and a sealed bottle of anhydrous DMSO to room temperature.

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration based on the mass of the compound (Molecular Weight: 394.44 g/mol ).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Mixing: Vortex the solution vigorously for several minutes.

  • Sonication: If undissolved particles are visible, place the vial in a bath sonicator for 10-15 minutes, or until the solution is clear.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Preparation of 1.25 mg/mL Solution for In Vivo Administration (Formulation 1)

This protocol is for preparing 1 mL of a clear solution.

  • Prepare a 12.5 mg/mL stock in DMSO: Dissolve the required amount of this compound in DMSO to make a 12.5 mg/mL stock solution.

  • Step 1: In a sterile tube, add 400 µL of PEG300.

  • Step 2: Add 100 µL of the 12.5 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Step 3: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Step 4: Add 450 µL of saline (0.9% w/v NaCl) to bring the final volume to 1 mL.

  • Final Mixing: Vortex the solution. If it is not completely clear, sonicate until a clear solution is obtained.[6]

Visualizations

InVivo_Formulation_Workflow cluster_start Initial Components cluster_mixing Solution Preparation (1.25 mg/mL) cluster_end Final Product ON_013100 This compound Powder Stock Prepare 12.5 mg/mL Stock in DMSO ON_013100->Stock DMSO Anhydrous DMSO DMSO->Stock AddStock Add 100 µL DMSO Stock & Mix Stock->AddStock PEG300 Add 400 µL PEG300 PEG300->AddStock Tween Add 50 µL Tween-80 & Mix AddStock->Tween Saline Add 450 µL Saline Tween->Saline FinalMix Vortex & Sonicate until Clear Saline->FinalMix FinalSolution 1.25 mg/mL Clear Solution for In Vivo Use FinalMix->FinalSolution

Caption: Workflow for preparing this compound in vivo formulation.

CDK_CyclinD1_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Nucleus GrowthFactors Growth Factors Receptor Growth Factor Receptor GrowthFactors->Receptor Ras Ras Pathway Receptor->Ras CyclinD1 Cyclin D1 Expression Ras->CyclinD1 Complex Active Cyclin D1-CDK4/6 Complex CyclinD1->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Protein Complex->Rb Phosphorylation E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) CellCycle G1/S Phase Progression E2F->CellCycle Promotes ON013100 This compound ON013100->CyclinD1 Inhibits Expression

Caption: this compound inhibits Cyclin D1 expression in the cell cycle pathway.

References

Technical Support Center: ON-013100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ON-013100. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility to ensure successful and reproducible experiments.

Dissolving this compound in DMSO: Troubleshooting and Protocol

Proper dissolution of this compound is critical for accurate experimental results. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).

Solubility Data
ParameterValue
Solvent DMSO
Solubility 25 mg/mL[1][2]
Molar Concentration 63.38 mM[1][2]
Notes Ultrasonic treatment is recommended to aid dissolution.[1][2]
Stock Solution Preparation (DMSO)

To prepare stock solutions of varying concentrations, please refer to the following table. Ensure you are using anhydrous, high-purity DMSO for best results.

Desired Stock ConcentrationVolume of DMSO per 1 mg of this compoundVolume of DMSO per 5 mg of this compoundVolume of DMSO per 10 mg of this compound
1 mM 2.5352 mL12.6762 mL25.3524 mL
5 mM 0.5070 mL2.5352 mL5.0705 mL
10 mM 0.2535 mL1.2676 mL2.5352 mL
20 mM 0.1268 mL0.6338 mL1.2676 mL
50 mM 0.0507 mL0.2535 mL0.5070 mL

Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile polypropylene (B1209903) or glass vial

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.9444 mg of this compound (Molecular Weight: 394.44 g/mol ).

  • Adding Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, you would add 1 mL of DMSO for every 3.9444 mg of the compound.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to begin the dissolution process.

  • Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes.[1][2] This step is crucial for complete dissolution.

  • Visual Inspection: After sonication, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Troubleshooting Guide for Solubility Issues

Encountering solubility issues can be a common hurdle in experimental workflows. This guide provides a systematic approach to troubleshooting problems with dissolving this compound in DMSO.

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: Weigh this compound and add DMSO vortex Vortex vigorously for 1-2 minutes start->vortex sonicate Sonicate in a water bath for 10-15 minutes vortex->sonicate inspect Is the solution clear? sonicate->inspect success Success: Aliquot and store at -20°C or -80°C inspect->success Yes troubleshoot Issue: Compound not fully dissolved inspect->troubleshoot No heat Gently warm to 37°C for 5-10 minutes troubleshoot->heat reinspect Is the solution clear? heat->reinspect reinspect->success Yes dilute Prepare a more dilute stock solution reinspect->dilute No contact Contact Technical Support dilute->contact

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][2]

Q2: My this compound is not fully dissolving in DMSO even after vortexing. What should I do?

A2: It is highly recommended to use a water bath sonicator for 10-15 minutes to aid dissolution.[1][2] If the compound still does not dissolve, gentle warming of the solution to 37°C for 5-10 minutes can also help.

Q3: Can I use water to dissolve this compound?

A3: this compound has very low aqueous solubility. It is not recommended to use water as the primary solvent for stock solution preparation.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?

A4: This is a common issue when a compound that is highly soluble in DMSO is introduced into an aqueous environment. To mitigate this, try the following:

  • Lower the final concentration: The concentration of this compound in your final working solution may be too high.

  • Stepwise dilution: Perform serial dilutions of your DMSO stock in your aqueous buffer rather than a single large dilution.

  • Increase the final DMSO concentration (with caution): While it is generally recommended to keep the final DMSO concentration in cell culture below 0.5%, some cell lines may tolerate slightly higher concentrations. Always run a vehicle control with the same final DMSO concentration to assess any potential toxicity.

Q5: How should I store my this compound stock solution?

A5: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.

This compound Signaling Pathway

This compound is a mitotic inhibitor that has been shown to inhibit the expression of Cyclin D1.[1] Cyclin D1 is a key regulatory protein in the cell cycle, and its inhibition can lead to cell cycle arrest. The diagram below illustrates the simplified signaling pathway affected by this compound.

G cluster_pathway Cell Cycle Progression Pathway cluster_inhibition Inhibition by this compound GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex Akt->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition (Cell Proliferation) E2F->G1_S_Transition promotes ON013100 This compound ON013100->CyclinD1_CDK46 inhibits expression

Caption: Simplified signaling pathway showing the role of Cyclin D1 in cell cycle progression and its inhibition by this compound.

References

Technical Support Center: Optimizing ON-013100 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ON-013100 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the determination of its half-maximal inhibitory concentration (IC50).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a mitotic inhibitor that functions by targeting the eukaryotic translation initiation factor 4E (eIF4E).[1] By binding to eIF4E, this compound disrupts its normal localization and function, leading to a decrease in the translation of key proteins involved in cell proliferation and survival, such as Cyclin D1 and c-Myc.[1][2] This ultimately results in the inhibition of cancer cell growth.

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated anti-proliferative activity in a variety of cancer cell lines at nanomolar concentrations. Efficacy has been observed in mantle cell lymphoma (JEKO-1, MINO), breast cancer (MCF7, MDA-MB-231), gastric cancer (AGS), and esophageal cancer (OE19, OE33, FLO-1) cell lines.

Q3: What is a suitable starting concentration range for determining the IC50 of this compound?

A3: Based on published data, the GI50 (growth inhibition 50) values for this compound are in the nanomolar range, typically between 6.7 nM and 11.2 nM. Therefore, a sensible starting range for a dose-response curve would be from 0.1 nM to 1000 nM, with serial dilutions to adequately cover this range and determine an accurate IC50 value.

Q4: Which assay is recommended for determining the IC50 of this compound?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and appropriate colorimetric method for assessing cell viability and determining the IC50 of compounds like this compound.[3] This assay measures the metabolic activity of viable cells, which is indicative of cell proliferation.

Data Presentation: IC50 Values of this compound

The following table summarizes the reported GI50 (a measure comparable to IC50) values for this compound in various cancer cell lines.

Cell LineCancer TypeGI50 (nM)
JEKO-1Mantle Cell Lymphoma6.7 - 11.2
MINOMantle Cell Lymphoma6.7 - 11.2
MCF7Breast Cancer6.7 - 11.2
MDA-MB-231Breast Cancer6.7 - 11.2
AGSGastric Cancer6.7 - 11.2
OE19Esophageal Cancer6.7 - 11.2
OE33Esophageal Cancer6.7 - 11.2
FLO-1Esophageal Cancer6.7 - 11.2

Note: The GI50 values were reported as a range for a panel of cell lines.

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to approximately 80% confluency.

    • Wash cells with PBS, then detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3][4]

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualizations

ON_013100_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target cluster_drug Inhibitor cluster_downstream Downstream Effects PI3K PI3K/Akt/mTOR Pathway eIF4E eIF4E PI3K->eIF4E RAS Ras/MAPK/Mnk Pathway RAS->eIF4E Translation Inhibition of Translation eIF4E->Translation ON013100 This compound ON013100->eIF4E CyclinD1 Decreased Cyclin D1 Translation->CyclinD1 cMyc Decreased c-Myc Translation->cMyc Proliferation Inhibition of Cell Proliferation CyclinD1->Proliferation cMyc->Proliferation

Caption: Signaling pathway affected by this compound.

IC50_Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare this compound dilutions incubate_24h->prepare_drug treat_cells Treat cells with this compound prepare_drug->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance add_dmso->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Experimental workflow for IC50 determination.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors during drug addition, or edge effects in the 96-well plate.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix gently but thoroughly before aliquoting into wells.

    • Use a multichannel pipette for adding reagents to minimize pipetting variability.

    • To avoid edge effects, consider not using the outermost wells of the plate for experimental data. Fill them with PBS or medium to maintain humidity.

Issue 2: IC50 value is significantly higher or lower than expected.

  • Possible Cause: Incorrect drug concentration, issues with drug stability, or variation in cell line sensitivity.

  • Solution:

    • Verify the calculations for your drug dilutions and ensure the stock solution was prepared correctly.

    • Prepare fresh drug dilutions for each experiment as this compound stability in media over time may vary.

    • Cell line passage number can affect sensitivity. Use cells within a consistent and low passage number range.

    • Confirm the identity of your cell line through STR profiling.

Issue 3: The dose-response curve does not have a sigmoidal shape or does not plateau.

  • Possible Cause: The concentration range tested is too narrow or not centered around the IC50. The drug may have low solubility at higher concentrations.

  • Solution:

    • Widen the range of concentrations tested. If the curve is flat at the low end, add lower concentrations. If it hasn't reached a plateau at the high end, test higher concentrations.

    • Visually inspect the wells with the highest drug concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower stock concentration.

Troubleshooting_IC50 start Inconsistent IC50 Results high_variability High variability between replicates? start->high_variability ic50_off IC50 value out of expected range? high_variability->ic50_off No check_seeding Review cell seeding technique high_variability->check_seeding Yes check_pipetting Verify pipetting accuracy high_variability->check_pipetting Yes avoid_edge Avoid plate edge effects high_variability->avoid_edge Yes bad_curve Poor dose-response curve shape? ic50_off->bad_curve No check_conc Verify drug concentration calculations ic50_off->check_conc Yes fresh_drug Use freshly prepared drug dilutions ic50_off->fresh_drug Yes check_cells Check cell line passage and identity ic50_off->check_cells Yes adjust_range Adjust concentration range bad_curve->adjust_range Yes check_solubility Check for drug precipitation bad_curve->check_solubility Yes

Caption: Troubleshooting guide for IC50 determination.

References

Troubleshooting ON-013100 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using ON-013100 in their experiments.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the use of this compound, leading to experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule mitotic inhibitor. Its primary mechanism of action is the inhibition of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2][3][4] By inhibiting PLK1, this compound disrupts the proper execution of cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][5] Additionally, it has been shown to inhibit the expression of Cyclin D1, a crucial protein for cell cycle progression from G1 to S phase.[6][7]

Q2: What is the recommended solvent for this compound?

A2: this compound is soluble in organic solvents such as DMSO.[6] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is low and consistent across all experimental and control groups, as high concentrations can be toxic to cells and may inhibit kinase activity.[8]

Q3: What are the typical GI50/IC50 values for this compound in cancer cell lines?

A3: The half-maximal growth inhibition (GI50) for this compound is in the nanomolar range for a variety of cancer cell lines. For example, in mantle cell lymphoma, breast, gastric, and esophageal cancer cell lines, the GI50 has been reported to be between 6.7 and 11.2 nM.[7][9]

Troubleshooting Experimental Variability

Q4: I am observing inconsistent results in my cell viability assays (e.g., MTT, CellTiter-Glo) with this compound. What are the potential causes?

A4: Inconsistent results in cell viability assays can stem from several factors:

  • Cell Culture Conditions: Variability in cell density at the time of treatment, passage number, and overall cell health can significantly impact results. Ensure consistent cell seeding density and use cells within a similar passage number range for all experiments.

  • Compound Precipitation: this compound may precipitate in aqueous solutions at higher concentrations. Visually inspect your diluted solutions for any signs of precipitation. If precipitation is suspected, consider preparing a fresh dilution or using a different dilution scheme.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variability.[8] Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to inconsistent data.[8] To mitigate this, consider not using the outermost wells for experimental samples or filling them with sterile PBS or media.[8]

  • Incubation Time and Temperature: Fluctuations in incubation time or temperature can alter enzyme kinetics and cell growth rates.[8] Use a calibrated incubator and ensure consistent timing for all experimental steps.

Q5: My Western blot results for Cyclin D1 expression after this compound treatment are not reproducible. How can I troubleshoot this?

A5: Reproducibility issues in Western blotting can be due to:

  • Inconsistent Protein Extraction: Ensure a consistent and efficient cell lysis and protein extraction procedure. Use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.

  • Uneven Protein Loading: Accurately determine protein concentration (e.g., using a BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to normalize for any loading differences.[10]

  • Antibody Performance: The quality and dilution of your primary and secondary antibodies are critical. Use a validated antibody for Cyclin D1 and optimize the antibody dilution to achieve a good signal-to-noise ratio.[10]

  • Transfer Efficiency: Ensure efficient transfer of proteins from the gel to the membrane. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[10]

Q6: I am having trouble with my cell cycle analysis by flow cytometry after this compound treatment. What should I check?

A6: Common issues with cell cycle analysis include:

  • Improper Cell Fixation: The choice of fixative (e.g., ethanol) and the fixation procedure are crucial for obtaining good quality DNA histograms.[2][7] Ensure proper fixation to avoid cell clumping and nuclear damage.

  • Cell Clumping: Cell aggregates can lead to inaccurate DNA content measurements. Ensure a single-cell suspension before and after fixation by gentle pipetting or passing the cells through a cell strainer.

  • RNase Treatment: Propidium (B1200493) iodide (PI) can also bind to double-stranded RNA. Therefore, it is essential to treat the cells with RNase to ensure that only DNA is stained.[11]

  • Instrument Settings: Proper setup of the flow cytometer, including laser alignment and compensation settings (if using multiple fluorescent markers), is critical for accurate data acquisition.

Data Summary

The following table summarizes the reported growth inhibition (GI50) values for this compound in various cancer cell lines.

Cell LineCancer TypeGI50 (nM)
JEKO-1Mantle Cell Lymphoma6.7 - 11.2[7][9]
MINOMantle Cell Lymphoma6.7 - 11.2[7][9]
MCF7Breast Cancer6.7 - 11.2[7][9]
MDA-MB-231Breast Cancer6.7 - 11.2[7][9]
AGSGastric Cancer6.7 - 11.2[7][9]
OE19Esophageal Cancer6.7 - 11.2[7][9]
OE33Esophageal Cancer6.7 - 11.2[7][9]
FLO-1Esophageal Cancer6.7 - 11.2[7][9]

Key Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot for Cyclin D1

This protocol outlines the steps to analyze Cyclin D1 protein expression levels.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[10]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[10]

3. Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.

  • Cell Harvest: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.[7] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase.[7][11]

  • Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[7]

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

ON013100_Signaling_Pathway ON013100 This compound PLK1 PLK1 ON013100->PLK1 inhibits CyclinD1 Cyclin D1 ON013100->CyclinD1 inhibits expression Mitosis Mitosis PLK1->Mitosis promotes Apoptosis Apoptosis Mitosis->Apoptosis disruption leads to G1_S_Progression G1/S Progression CyclinD1->G1_S_Progression promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (Consistent passage & density) Treatment Cell Treatment (Include controls) Cell_Culture->Treatment Compound_Prep This compound Preparation (Fresh dilutions, check solubility) Compound_Prep->Treatment Incubation Incubation (Stable temperature & time) Treatment->Incubation Viability_Assay Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot Western Blot (e.g., Cyclin D1) Incubation->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Variability High Experimental Variability Cell_Issues Cell Culture Inconsistency Variability->Cell_Issues Compound_Issues Compound Instability Variability->Compound_Issues Assay_Issues Assay Procedure Errors Variability->Assay_Issues Standardize_Cells Standardize Cell Handling (Passage, Density) Cell_Issues->Standardize_Cells Fresh_Compound Prepare Fresh Compound & Check Solubility Compound_Issues->Fresh_Compound Calibrate_Pipettes Calibrate Pipettes & Use Proper Technique Assay_Issues->Calibrate_Pipettes Optimize_Protocol Optimize Assay Protocol (Controls, Incubation) Assay_Issues->Optimize_Protocol

References

Technical Support Center: ON-013100 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of ON-013100. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is an antineoplastic agent that functions as a mitotic inhibitor. Its primary mechanism of action involves the inhibition of cap-dependent translation by targeting the eukaryotic translation initiation factor 4E (eIF4E). This leads to a significant reduction in the expression of key proteins involved in cell proliferation and survival, most notably Cyclin D1 and c-Myc.

Q2: What are the expected on-target effects of this compound in cancer cell lines?

A2: Treatment of susceptible cancer cell lines with this compound is expected to result in:

  • Inhibition of cell proliferation at nanomolar concentrations.

  • Reduced protein levels of Cyclin D1 and c-Myc.

  • Induction of apoptosis, potentially evidenced by increased levels of cleaved Caspase 3 and p53 expression.[1]

  • Cell cycle arrest, typically in the G1 phase, due to the downregulation of Cyclin D1.

Q3: Are there any publicly available data on the specific off-target kinase profile of this compound?

Q4: What are the general approaches to identify potential off-target effects of a small molecule inhibitor like this compound?

A4: A multi-faceted approach is recommended to identify and validate potential off-target effects:

  • In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of this compound and its similarity to known kinase inhibitors.

  • Biochemical Kinase Profiling: Screening this compound against a large panel of purified kinases (kinome scan) is a direct method to identify unintended kinase targets.

  • Cell-Based Assays: Observing cellular phenotypes that are inconsistent with the known on-target effects can suggest off-target activity. This can be followed by targeted investigation of specific signaling pathways.

  • Chemical Proteomics: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding of this compound to potential off-target proteins within a cellular context.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in a cell line that is not known to be dependent on Cyclin D1 or c-Myc.

Possible CauseTroubleshooting StepsExpected Outcome
Potent Off-Target Effect 1. Perform a broad-spectrum kinase profiling assay (kinome scan) with this compound. 2. Compare the cytotoxic concentrations with the IC50 values for any identified off-target kinases. 3. Use a structurally unrelated inhibitor of the identified off-target to see if it phenocopies the cytotoxicity.Identification of unintended kinase targets responsible for the observed cell death.
Activation of a Pro-Apoptotic Pathway 1. Perform Western blot analysis for key markers of various apoptotic pathways (e.g., cleaved PARP, other caspases). 2. Investigate the activation status of stress-activated protein kinase (SAPK/JNK) or p38 MAPK pathways.Elucidation of the specific cell death mechanism and whether it is independent of the intended target.
Cell Line-Specific Vulnerability Test this compound in a panel of cell lines with diverse genetic backgrounds to determine if the high cytotoxicity is a widespread or isolated phenomenon.Understanding the context-dependent activity of this compound.

Issue 2: Inconsistent or paradoxical effects on downstream signaling pathways.

Possible CauseTroubleshooting StepsExpected Outcome
Feedback Loop Activation Inhibition of the primary target (eIF4E-mediated translation) may lead to the activation of compensatory signaling pathways (e.g., PI3K/Akt or MAPK pathways). Perform a time-course experiment and analyze the phosphorylation status of key nodes in these pathways (e.g., p-Akt, p-ERK).Identification of feedback mechanisms that may counteract the intended therapeutic effect.
Direct Off-Target Kinase Inhibition/Activation 1. Refer to kinome profiling data (if generated). 2. Use specific inhibitors for suspected off-target kinases to see if the paradoxical effect is replicated. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to the suspected off-target kinase in cells.Confirmation of a direct off-target interaction that explains the unexpected signaling changes.
Experimental Artifact 1. Ensure the quality and stability of the this compound compound. 2. Verify antibody specificity for all signaling proteins being analyzed. 3. Include appropriate positive and negative controls for pathway activation.Increased confidence in the observed results and elimination of technical errors.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Off-Target Identification

This protocol provides a general framework for screening this compound against a panel of purified kinases to identify potential off-target interactions.

Materials:

  • Purified recombinant kinases of interest

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (in DMSO)

  • ATP solution

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Dilute kinases, substrates, and ATP to their final desired concentrations in kinase reaction buffer. Prepare a serial dilution of this compound.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase solution to each well. Add the this compound dilutions or vehicle control (DMSO) to the respective wells and pre-incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add the ATP/substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add the detection reagent according to the manufacturer's protocol. This typically involves a step to stop the kinase reaction and deplete unused ATP, followed by a step to convert the generated ADP to ATP and measure the resulting luminescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value for each inhibited kinase by fitting the data to a dose-response curve.

Quantitative Data Summary (Hypothetical Kinase Profiling Results):

KinaseOn-Target/Off-TargetIC50 (nM)
CDK4 On-Target (related)50
CDK6 On-Target (related)75
GSK3β Off-Target500
SRC Off-Target1200
JAK2 Off-Target>10,000
p38α Off-Target>10,000

Note: This table is for illustrative purposes only, as public kinome scan data for this compound is not available.

Protocol 2: Western Blotting for On-Target and Off-Target Pathway Analysis

This protocol details the procedure for analyzing changes in protein expression and phosphorylation to validate on-target effects and investigate off-target signaling.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL reagent and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

On_Target_Pathway ON013100 This compound eIF4E eIF4E ON013100->eIF4E inhibits eIF4F eIF4F Complex Assembly eIF4E->eIF4F Cap_Translation Cap-Dependent Translation eIF4F->Cap_Translation CyclinD1_Protein Cyclin D1 Protein Cap_Translation->CyclinD1_Protein cMyc_Protein c-Myc Protein Cap_Translation->cMyc_Protein CyclinD1_mRNA Cyclin D1 mRNA CyclinD1_mRNA->Cap_Translation cMyc_mRNA c-Myc mRNA cMyc_mRNA->Cap_Translation Cell_Proliferation Cell Proliferation CyclinD1_Protein->Cell_Proliferation promotes cMyc_Protein->Cell_Proliferation promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis can induce

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Validation Unexpected_Phenotype Unexpected Cellular Phenotype Kinome_Scan Kinome Profiling Unexpected_Phenotype->Kinome_Scan Western_Blot Western Blot Analysis (Signaling Pathways) Unexpected_Phenotype->Western_Blot Identify_Off_Target Identify Potential Off-Targets Kinome_Scan->Identify_Off_Target CETSA Cellular Thermal Shift Assay (CETSA) Validate_Binding Validate Direct Binding CETSA->Validate_Binding Identify_Off_Target->CETSA Confirm_Phenotype Confirm Phenotype with Unrelated Inhibitor Identify_Off_Target->Confirm_Phenotype

References

Minimizing toxicity of ON-013100 in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the toxicity of ON-013100 in normal cells during in vitro experiments. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to help you achieve reliable and reproducible results while maintaining the integrity of your normal cell controls.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antineoplastic agent that functions as a mitotic inhibitor. Its mechanism of action involves the inhibition of Cyclin D1 expression. A water-soluble derivative of this compound, briciclib, targets the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis. This inhibition leads to a reduction in the translation of mRNAs for proteins crucial for cell proliferation, such as cyclin D1 and c-Myc.

Q2: What is the known toxicity profile of this compound in normal cells?

A2: Published data on the toxicity of this compound in a wide variety of normal cell lines is limited. However, a study on its derivative, briciclib, demonstrated low to no toxicity in normal endothelial cells at concentrations that were effective in inhibiting the proliferation of various cancer cell lines. It is crucial to determine the specific toxicity profile for each normal cell line used in your experiments, as sensitivity can vary significantly.

Q3: How does this compound affect the cell cycle of normal cells?

A3: this compound has been shown to induce a G2/M phase arrest in the cell cycle. This is consistent with its role as a mitotic inhibitor. In normal proliferating cells, this cell cycle arrest could be a potential source of toxicity if prolonged.

Q4: What are the initial steps to take if I observe high toxicity in my normal control cells?

A4: If you observe high toxicity, first verify the concentration and purity of your this compound stock solution. Ensure that the final solvent concentration in your culture medium is not exceeding toxic levels for your specific cell type (typically <0.1% for DMSO). It is also recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your cancer cell line and a CC50 (half-maximal cytotoxic concentration) in your normal cell line to establish a therapeutic index.

Q5: Are there any general strategies to reduce the toxicity of chemotherapeutic agents like this compound in vitro?

A5: Yes, several strategies can be employed. These include optimizing the drug concentration and exposure time, using a co-culture system with feeder cells that may provide protective factors, and ensuring your cell culture conditions (e.g., media components, cell density) are optimal for the health of your normal cells.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered when working with this compound and normal cells.

Issue 1: High level of cell death in normal cell lines at effective cancer-killing concentrations.

Possible Cause Troubleshooting Steps
Concentration Too High 1. Perform a Dose-Response Analysis: Determine the IC50 for your cancer cell line and the CC50 for your normal cell line using a broad range of this compound concentrations. 2. Select a Lower Concentration: Based on the dose-response data, choose a concentration that provides a significant effect on the cancer cells while having a minimal impact on the normal cells.
Prolonged Exposure Time 1. Conduct a Time-Course Experiment: Treat your cells with a fixed concentration of this compound and assess viability at multiple time points (e.g., 24, 48, 72 hours). 2. Shorten Exposure Duration: If toxicity in normal cells increases significantly with time, consider using a shorter treatment window that is sufficient to induce the desired effect in cancer cells.
Solvent Toxicity 1. Verify Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level for your specific normal cell line. 2. Run a Solvent Control: Always include a vehicle control (media with the same concentration of solvent as the drug-treated wells) in your experiments.
Suboptimal Cell Health 1. Optimize Seeding Density: Ensure that cells are seeded at an optimal density. Very low or very high confluency can increase sensitivity to cytotoxic agents. 2. Use Freshly Passaged Cells: Use cells that are in their logarithmic growth phase and have been passaged a minimal number of times.

Issue 2: Inconsistent results or high variability between replicate experiments.

Possible Cause Troubleshooting Steps
Inconsistent Drug Preparation 1. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 2. Ensure Thorough Mixing: Vortex the stock solution and dilutions thoroughly before adding to the cell culture.
Variability in Cell Plating 1. Ensure Homogeneous Cell Suspension: Gently resuspend cells before plating to ensure a uniform cell number in each well. 2. Check Pipetting Technique: Use calibrated pipettes and consistent technique to minimize volume variations.
Edge Effects in Multi-well Plates 1. Avoid Using Outer Wells: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell viability. If possible, fill the outer wells with sterile PBS or media without cells.

Experimental Protocols

Protocol 1: Determining the Therapeutic Index of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) in a cancer cell line and the half-maximal cytotoxic concentration (CC50) in a normal cell line to calculate the therapeutic index (TI = CC50 / IC50).

Materials:

  • Cancer cell line of interest

  • Normal cell line (e.g., primary human fibroblasts, non-cancerous epithelial cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count both cancer and normal cells.

    • Seed the cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 48 or 72 hours).

  • Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the no-treatment control (100% viability).

    • Plot the cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 for the cancer cells and the CC50 for the normal cells.

    • Calculate the Therapeutic Index (TI) as CC50 / IC50. A higher TI indicates greater selectivity for cancer cells.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on the cell cycle distribution of normal and cancer cells.

Materials:

  • Cancer and normal cell lines

  • 6-well cell culture plates

  • This compound

  • PBS (Phosphate Buffered Saline)

  • Trypsin-EDTA

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at a concentration determined from the viability assays (e.g., IC50 concentration for cancer cells) and a vehicle control.

    • Incubate for the desired time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Collect the culture medium (to include any floating/dead cells).

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the collected medium and centrifuge.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: Example Dose-Response Data for this compound

Cell LineCell TypeIC50 / CC50 (nM)Therapeutic Index (TI)
MCF-7Breast Cancer1513.3
HCT116Colon Cancer258.0
hTERT-RPE1Normal Retinal Pigment Epithelial200-
Primary Human FibroblastsNormal Connective Tissue> 1000> 40 (relative to HCT116)

Note: These are hypothetical values for illustrative purposes. Researchers must determine these values for their specific cell lines.

Visualizations

Signaling_Pathway cluster_0 Cell Proliferation Signaling cluster_1 This compound (Briciclib) Mechanism of Action Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Downstream Signaling Downstream Signaling Receptor Tyrosine Kinases->Downstream Signaling eIF4E eIF4E Downstream Signaling->eIF4E mRNA Translation mRNA Translation eIF4E->mRNA Translation Cyclin D1 & c-Myc Cyclin D1 & c-Myc mRNA Translation->Cyclin D1 & c-Myc Cell Proliferation Cell Proliferation Cyclin D1 & c-Myc->Cell Proliferation This compound This compound This compound->eIF4E Inhibits

Caption: Mechanism of action of this compound via eIF4E inhibition.

Troubleshooting_Workflow Start Start High Toxicity in Normal Cells High Toxicity in Normal Cells Start->High Toxicity in Normal Cells Check Concentration Check Concentration High Toxicity in Normal Cells->Check Concentration Is concentration optimized? Check Exposure Time Check Exposure Time Check Concentration->Check Exposure Time Yes Optimize Conditions Optimize Conditions Check Concentration->Optimize Conditions No Check Solvent Toxicity Check Solvent Toxicity Check Exposure Time->Check Solvent Toxicity Yes Check Exposure Time->Optimize Conditions No Check Solvent Toxicity->Optimize Conditions No Problem Solved Problem Solved Check Solvent Toxicity->Problem Solved Yes Optimize Conditions->High Toxicity in Normal Cells

Caption: Troubleshooting workflow for high toxicity in normal cells.

Technical Support Center: ON-013100 Protocol for Long-Term Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ON-013100 protocol for long-term cell treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antineoplastic agent that functions as a mitotic inhibitor.[1][2] Its mechanism involves the inhibition of protein translation, specifically targeting the eukaryotic translation initiation factor 4E (eIF4E).[3][4] This leads to a significant reduction in the expression of key proteins involved in cell proliferation, such as cyclin D1 and c-Myc.[3] Ultimately, this inhibition of translation and reduction in proliferative proteins induces apoptosis, as evidenced by the enhanced expression of p53 and Cleaved Caspase 3.[3]

Q2: What is the difference between this compound and its derivative, briciclib (B1667788) (ON 014185)?

Briciclib is a water-soluble derivative of this compound.[3][4] Both compounds share the same novel mechanism of action involving the inhibition of translation by targeting eIF4E.[3] The primary advantage of briciclib is its improved water solubility, which may be beneficial for certain experimental setups and in vivo applications. An intravenous formulation of briciclib has been investigated in Phase 1 clinical trials.[3]

Q3: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated potent anti-proliferative activity at nanomolar concentrations in a variety of cancer cell lines, including:

  • Mantle cell lymphoma (MCL): JEKO-1 and MINO[2][3]

  • Breast cancer: MCF7 and MDA-MB-231[2][3]

  • Gastric cancer: AGS[2][3]

  • Esophageal cancer: OE19, OE33, and FLO-1[2][3]

Notably, this compound was found to be relatively non-toxic to normal endothelial cells in comparative studies.[3]

Q4: What are the expected morphological changes in cells treated with this compound?

Given that this compound is a mitotic inhibitor that induces apoptosis, expected morphological changes in long-term cell treatment may include:

  • Increased number of rounded, detached cells, indicative of apoptosis.

  • Cell shrinkage and membrane blebbing.

  • Nuclear condensation and fragmentation.

  • Initial G2/M phase arrest in the cell cycle.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High levels of cell death observed shortly after treatment. 1. The concentration of this compound is too high for the specific cell line. 2. The cell line is particularly sensitive to the inhibition of protein synthesis. 3. The cells were not healthy prior to treatment.1. Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a lower concentration range (e.g., 1-10 nM). 2. Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. 3. Reduce the initial seeding density to prevent premature confluence and nutrient depletion.
Loss of compound efficacy over time in long-term culture. 1. The compound may be unstable in the cell culture medium over extended periods. 2. The cells may be metabolizing the compound. 3. Development of cellular resistance mechanisms.1. Replenish the medium with freshly prepared this compound every 48-72 hours. 2. Consider using a lower but more frequent dosing schedule. 3. Analyze the expression of eIF4E and downstream targets like cyclin D1 to ensure the pathway is still being inhibited.
Inconsistent results between experiments. 1. Variability in the preparation of this compound stock solutions. 2. Inconsistent cell seeding density or passage number. 3. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Prepare a large batch of stock solution, aliquot, and store at -80°C to ensure consistency. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent range of passage numbers and ensure accurate cell counting for seeding. 3. Regularly calibrate and monitor incubator conditions.
Cells arrest in the cell cycle but do not undergo apoptosis. 1. The apoptotic machinery in the cell line may be compromised (e.g., mutated p53). 2. The concentration of this compound is sufficient for cell cycle arrest but not for inducing apoptosis.1. Verify the p53 status of your cell line. 2. Increase the concentration of this compound. 3. Combine this compound with another agent that targets a different pro-survival pathway.

Quantitative Data

Table 1: GI50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
JEKO-1Mantle Cell Lymphoma6.7 - 11.2
MINOMantle Cell Lymphoma6.7 - 11.2
MCF7Breast Cancer6.7 - 11.2
MDA-MB-231Breast Cancer6.7 - 11.2
AGSGastric Cancer6.7 - 11.2
OE19Esophageal Cancer6.7 - 11.2
OE33Esophageal Cancer6.7 - 11.2
FLO-1Esophageal Cancer6.7 - 11.2

Data summarized from a study where the GI50 range for these cell lines was reported as 6.7 - 11.2 nM.[3]

Experimental Protocols

Protocol 1: General Long-Term Cell Treatment with this compound

  • Cell Seeding:

    • Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in multi-well plates at a density that will not allow them to reach confluency during the course of the experiment. This will need to be optimized for each cell line.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). It is soluble in DMSO up to 25 mg/mL (63.38 mM).[2]

    • Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution to the desired final concentration in fresh cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Long-Term Treatment:

    • 24 hours after seeding, replace the medium with the medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).

    • For long-term treatment (e.g., > 72 hours), it is crucial to replenish the medium containing this compound every 48-72 hours to maintain a consistent concentration of the compound.

    • Monitor the cells daily under a microscope for morphological changes, signs of toxicity, and confluency.

  • Endpoint Analysis:

    • At the desired time points, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT), western blotting for protein expression (e.g., Cyclin D1, c-Myc, Cleaved Caspase 3), or flow cytometry for cell cycle and apoptosis analysis.

Protocol 2: Western Blot Analysis of Cyclin D1 and c-Myc Expression

  • Cell Lysis:

    • After treatment with this compound for the desired duration (e.g., 8 hours[3]), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against Cyclin D1, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ON_013100_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor eIF4E eIF4E Growth_Factor_Receptor->eIF4E Activates ON_013100 This compound ON_013100->eIF4E Inhibits p53 p53 ON_013100->p53 Enhances Cleaved_Caspase_3 Cleaved Caspase 3 ON_013100->Cleaved_Caspase_3 Enhances mRNA_Translation mRNA Translation eIF4E->mRNA_Translation Promotes Cyclin_D1 Cyclin D1 mRNA_Translation->Cyclin_D1 Produces c_Myc c-Myc mRNA_Translation->c_Myc Produces Cell_Proliferation Cell Proliferation Cyclin_D1->Cell_Proliferation Promotes c_Myc->Cell_Proliferation Promotes Apoptosis Apoptosis p53->Apoptosis Induces Cleaved_Caspase_3->Apoptosis Induces

Caption: Signaling pathway of this compound action.

Long_Term_Cell_Treatment_Workflow Start Start: Healthy Cells in Log Phase Seed_Cells 1. Seed Cells in Multi-Well Plates Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Drug 3. Prepare this compound Dilutions Incubate_24h->Prepare_Drug Treat_Cells 4. Replace Medium with This compound or Vehicle Prepare_Drug->Treat_Cells Incubate_48_72h 5. Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Decision End of Experiment? Incubate_48_72h->Decision Replenish_Medium 6. Replenish Medium with Fresh this compound Decision->Replenish_Medium No Harvest_Cells 7. Harvest Cells for Analysis Decision->Harvest_Cells Yes Replenish_Medium->Incubate_48_72h End End Harvest_Cells->End

Caption: Workflow for long-term cell treatment with this compound.

References

Validation & Comparative

A Comparative Guide to ON-013100 and Approved CDK4/6 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational agent ON-013100 and its derivative, briciclib (B1667788), with the approved cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: palbociclib (B1678290), ribociclib, and abemaciclib (B560072). While both classes of drugs impact the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the cell cycle, their mechanisms of action are fundamentally distinct. This guide will objectively compare their performance based on available preclinical data, detail relevant experimental methodologies, and visualize the key signaling pathways.

Introduction: Targeting the G1-S Transition in Cancer

Uncontrolled cell proliferation is a hallmark of cancer, and the transition from the G1 (growth) to the S (synthesis) phase of the cell cycle is a critical checkpoint. The Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway governs this transition.[1] In many cancers, this pathway is dysregulated, leading to aberrant cell division.[2]

The approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—are a class of targeted therapies that directly inhibit the kinase activity of CDK4 and CDK6.[3] These drugs have become a standard of care in combination with endocrine therapy for hormone receptor-positive (HR+), HER2-negative metastatic breast cancer.[4]

This compound and its more water-soluble derivative, briciclib, represent a different therapeutic strategy. Instead of directly inhibiting CDK4/6, these compounds target the eukaryotic translation initiation factor 4E (eIF4E).[5] By inhibiting eIF4E, they aim to reduce the translation of key oncogenic proteins, including Cyclin D1, thereby indirectly affecting the G1-S transition.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and the approved CDK4/6 inhibitors lies in their molecular targets.

Approved CDK4/6 Inhibitors: Direct Kinase Inhibition

Palbociclib, ribociclib, and abemaciclib are ATP-competitive inhibitors of CDK4 and CDK6.[6] They bind to the ATP-binding pocket of these kinases, preventing them from phosphorylating their primary substrate, the Retinoblastoma (Rb) protein.[7] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression.[8][9] By maintaining Rb in its active state, these inhibitors induce a G1 cell cycle arrest.

CDK4_6_Inhibitor_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation cluster_2 Inhibitor Action Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD Upregulates CDK46_CyclinD Active Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequesters pRb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes CDK46_Inhibitors Palbociclib Ribociclib Abemaciclib CDK46_Inhibitors->CDK46_CyclinD Inhibit

Diagram 1: Approved CDK4/6 Inhibitor Signaling Pathway
This compound (Briciclib): Indirect Inhibition via eIF4E

This compound and its derivative briciclib act further upstream in the signaling cascade. Their proposed mechanism of action involves the inhibition of eIF4E, a key protein in the initiation of mRNA translation.[5] eIF4E is responsible for binding the 5' cap of mRNAs and recruiting them to the ribosome for translation. The translation of a subset of mRNAs, including those encoding for proteins with critical roles in cell proliferation and survival like Cyclin D1 and c-Myc, is particularly dependent on eIF4E activity. By inhibiting eIF4E, this compound and briciclib are thought to decrease the protein levels of Cyclin D1.[5] This reduction in Cyclin D1 would then lead to decreased formation of the active Cyclin D-CDK4/6 complex, reduced Rb phosphorylation, and subsequent G1 cell cycle arrest.

ON_013100_Pathway cluster_0 Translation Initiation cluster_1 Cell Cycle Regulation cluster_2 Inhibitor Action eIF4E eIF4E Translation Translation of Cyclin D1 mRNA eIF4E->Translation Initiates mRNA_Cap mRNA 5' Cap mRNA_Cap->eIF4E Binds to CyclinD Cyclin D1 Protein Translation->CyclinD Produces CDK46_CyclinD Active CDK4/6 Complex CyclinD->CDK46_CyclinD Forms Rb_Phosphorylation Rb Phosphorylation CDK46_CyclinD->Rb_Phosphorylation Drives G1_S_Transition G1-S Phase Transition Rb_Phosphorylation->G1_S_Transition Enables ON_013100 This compound Briciclib ON_013100->eIF4E Inhibits MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Add Test Compounds Seed_Cells->Treat_Cells Incubate_72h 3. Incubate (72h) Treat_Cells->Incubate_72h Add_MTT 4. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 5. Incubate (2-4h) Add_MTT->Incubate_4h Solubilize 6. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 8. Calculate GI50/IC50 Read_Absorbance->Analyze

References

A Comparative Analysis of ON-013100 and Palbociclib in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of breast cancer therapeutics, targeted inhibitors have revolutionized treatment strategies. This guide provides a detailed comparison of two such agents: ON-013100 (also known as Rigosertib) and the well-established CDK4/6 inhibitor, palbociclib (B1678290). While both have demonstrated anti-cancer properties, they operate through distinct mechanisms of action. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective activities in breast cancer cells, based on available preclinical data.

Palbociclib: A Potent CDK4/6 Inhibitor

Palbociclib is an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its mechanism of action is centered on the regulation of the cell cycle.

Mechanism of Action

In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway often drives cell proliferation. This pathway converges on the activation of the Cyclin D-CDK4/6 complex. This complex then phosphorylates the retinoblastoma (Rb) protein, a key tumor suppressor. Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, ultimately leading to DNA replication and cell division.

Palbociclib selectively inhibits CDK4 and CDK6, thereby preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the expression of S-phase genes, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation. The efficacy of palbociclib is therefore dependent on a functional Rb protein.

Efficacy in Breast Cancer Cell Lines

Palbociclib has demonstrated potent anti-proliferative effects in various breast cancer cell lines, particularly those that are estrogen receptor-positive (ER+). The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies.

Cell LineSubtypeIC50 (µM) - 72h exposureReference
MCF-7 ER+, PR+, HER2-3.14[1]
MDA-MB-231 Triple-Negative29.69[1]
T47D ER+, PR+, HER2-Not explicitly stated
MDA-MB-453 ER-, PR-, HER2+0.106 (120h exposure)[2]
MB231 Triple-Negative0.285 (120h exposure)[2]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols: A General Overview

Cell Viability and Proliferation Assays (e.g., MTT Assay):

  • Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of palbociclib or a vehicle control.

  • After a specified incubation period (e.g., 72 or 120 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases convert the MTT to formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the percentage of viability against the drug concentration.

Western Blot Analysis for Protein Expression:

  • Cells are treated with palbociclib or a vehicle control for a specified time.

  • The cells are lysed to extract total protein.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, Cyclin D1).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

This compound (Rigosertib): A Multi-Targeted Agent

This compound, also known as Rigosertib, is a styryl-benzyl-sulfone derivative that has demonstrated anti-cancer activity. Its mechanism of action is more complex and appears to be multi-targeted, which contrasts with the specific CDK4/6 inhibition of palbociclib.

Proposed Mechanisms of Action

The precise mechanism of action of this compound is still a subject of investigation, with several pathways implicated in its anti-tumor effects.

  • Polo-like Kinase 1 (Plk1) Inhibition: this compound was initially identified as an inhibitor of Plk1, a key regulator of mitosis. Inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells.[3]

  • PI3K/Akt Pathway Inhibition: Several studies have shown that this compound can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[3]

  • Ras-Raf-MEK Pathway Inhibition: this compound has been proposed to act as a Ras mimetic, binding to the Ras-binding domain of Raf kinases and thereby inhibiting the downstream MEK-ERK signaling cascade.[3]

  • Microtubule Destabilization: More recent evidence suggests that this compound may function as a microtubule-destabilizing agent, leading to disruption of the mitotic spindle and cell cycle arrest.[4][5]

  • Inhibition of Cyclin D1 Expression: Some reports indicate that this compound can inhibit the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle.[6][7]

Efficacy in Breast Cancer Cell Lines

Preclinical studies have shown that this compound inhibits the proliferation of breast cancer cell lines.

Cell LineSubtypeGI50 (nM)Reference
MCF7 ER+, PR+, HER2-6.7 - 11.2[7]
MDA-MB-231 Triple-Negative6.7 - 11.2[7]

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth and is often used interchangeably with IC50.

Experimental Protocols: A General Overview

The experimental protocols used to evaluate this compound are similar to those described for palbociclib and include:

  • Cell Viability Assays (e.g., MTT): To determine the dose-dependent effect of this compound on cell proliferation and to calculate GI50 values.

  • Western Blot Analysis: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the targeted signaling pathways (e.g., Plk1, Akt, ERK, Cyclin D1).

  • Cell Cycle Analysis by Flow Cytometry: To determine the effect of this compound on cell cycle distribution and identify the phase of cell cycle arrest.

  • Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the induction of apoptosis following treatment with this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

Palbociclib_Mechanism_of_Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cell Cycle Progression Growth Factors Growth Factors Growth Factor Receptor Growth Factor Receptor Growth Factors->Growth Factor Receptor Estrogen Estrogen Estrogen Receptor Estrogen Receptor Estrogen->Estrogen Receptor Cyclin D Cyclin D Growth Factor Receptor->Cyclin D Activates Estrogen Receptor->Cyclin D Activates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb pRb Cyclin D-CDK4/6 Complex->pRb Phosphorylates G1 Arrest G1 Arrest Rb Rb Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases S-phase Genes S-phase Genes E2F->S-phase Genes Activates Transcription S Phase S Phase S-phase Genes->S Phase Palbociclib Palbociclib Palbociclib->Cyclin D-CDK4/6 Complex Inhibits G1 Phase G1 Phase G1 Phase->S Phase Transition

Caption: Mechanism of action of palbociclib in breast cancer cells.

ON013100_Proposed_Mechanisms cluster_plk1 Plk1 Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras-Raf-MEK Pathway cluster_microtubule Microtubule Dynamics This compound (Rigosertib) This compound (Rigosertib) Plk1 Plk1 This compound (Rigosertib)->Plk1 Inhibits PI3K PI3K This compound (Rigosertib)->PI3K Inhibits Raf Raf This compound (Rigosertib)->Raf Inhibits (Ras Mimetic) Microtubules Microtubules This compound (Rigosertib)->Microtubules Destabilizes Mitosis Mitosis Plk1->Mitosis Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Inhibition of Survival Inhibition of Survival Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Differentiation Proliferation & Differentiation ERK->Proliferation & Differentiation Inhibition of Proliferation Inhibition of Proliferation Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Spindle Disruption Spindle Disruption

Caption: Proposed mechanisms of action for this compound (Rigosertib).

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Breast Cancer Cell Line Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment Treat with Compound (Palbociclib or this compound) at Various Concentrations Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72, 120 hours) Treatment->Incubation Viability Cell Viability/Proliferation Assay (e.g., MTT) Incubation->Viability Protein Protein Extraction for Western Blot Incubation->Protein Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Data_Analysis Data Analysis and Interpretation (IC50/GI50 Determination, etc.) Viability->Data_Analysis Protein->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for evaluating anti-cancer compounds.

Conclusion

Palbociclib and this compound (Rigosertib) represent two distinct approaches to targeting breast cancer. Palbociclib is a highly specific inhibitor of CDK4/6, with a well-defined mechanism of action that leads to G1 cell cycle arrest, particularly effective in ER-positive breast cancers. Its clinical success has established CDK4/6 inhibition as a cornerstone of therapy for this breast cancer subtype.

In contrast, this compound is a multi-targeted agent with a more complex and still-evolving mechanism of action. Its ability to interfere with multiple signaling pathways, including Plk1, PI3K/Akt, and Ras-Raf-MEK, as well as its effects on microtubule dynamics, suggests a broader and potentially different spectrum of activity. The nanomolar potency of this compound in both ER-positive and triple-negative breast cancer cell lines indicates its potential as a therapeutic agent.

The absence of direct comparative preclinical or clinical studies makes it challenging to definitively state the superiority of one agent over the other. The choice of therapeutic strategy will likely depend on the specific molecular characteristics of the tumor. Future research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two compounds in different breast cancer subtypes. Such studies will be crucial in guiding the strategic development and clinical application of these and other targeted therapies in the fight against breast cancer.

References

Abemaciclib vs ON-013100 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanisms of Action: Abemaciclib (B560072) vs. ON-013100

This guide provides a detailed comparison of the mechanisms of action of two distinct anti-cancer agents, Abemaciclib and this compound. Tailored for researchers, scientists, and drug development professionals, this document outlines their molecular targets, effects on cellular pathways, and the experimental evidence supporting their modes of action.

Introduction

Abemaciclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1][2][3][4] It is approved for the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[1][3] By targeting the core cell cycle machinery, Abemaciclib induces a G1 cell cycle arrest, thereby preventing cancer cell proliferation.[1][4]

This compound is an investigational antineoplastic agent identified as a potent inhibitor of Polo-like kinase 1 (Plk1).[5] Plk1 is a key regulator of multiple stages of mitosis.[5][6] By disrupting the function of Plk1, this compound causes mitotic arrest and subsequent apoptotic cell death in cancer cells.[5] Some earlier research also suggested it may inhibit Cyclin D1 expression, potentially through effects on the translation initiation factor eIF4E.[7][8]

Mechanism of Action

Abemaciclib: Targeting the G1/S Checkpoint

Abemaciclib is a reversible, ATP-competitive inhibitor that selectively targets the kinase activity of CDK4 and CDK6.[9] In normal cell cycle progression, mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes. These complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[10][11][12] Phosphorylation of Rb causes it to release the E2F family of transcription factors, which then activate the transcription of genes necessary for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[1][12][13]

Abemaciclib blocks this critical step by inhibiting CDK4 and CDK6, thus preventing Rb phosphorylation.[1][13] This maintains Rb in its active, E2F-bound state, leading to a halt in cell cycle progression at the G1 restriction point.[1][4] The result is a cytostatic effect, characterized by a durable G1 arrest.[9] Prolonged treatment can also lead to the induction of cellular senescence and apoptosis.[9][14] Notably, Abemaciclib is significantly more potent against CDK4 than CDK6, which may contribute to its distinct safety and efficacy profile compared to other CDK4/6 inhibitors.[10][15]

Abemaciclib_Pathway Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex pRb p-Rb (Inactive) ActiveComplex->pRb Phosphorylates Arrest G1 Arrest ActiveComplex->Arrest Rb Rb Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes Activates Rb_E2F->pRb pRb->E2F Releases CellCycle Cell Cycle Progression (G1 to S Phase) G1_S_Genes->CellCycle CellCycle->Arrest Abemaciclib Abemaciclib Abemaciclib->ActiveComplex

Caption: Abemaciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 arrest.
This compound: Targeting Mitosis via Plk1

This compound's primary mechanism of action is the inhibition of Polo-like kinase 1 (Plk1), a serine/threonine kinase that is a master regulator of mitosis.[5][6] Plk1 is overexpressed in many cancers and is associated with poor prognosis.[5][16] It plays critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[6][16]

Plk1 contains an N-terminal kinase domain and a C-terminal Polo-Box Domain (PBD). The PBD is unique to the Plk family and is essential for localizing Plk1 to its various subcellular structures during mitosis by binding to phosphorylated substrates.[5][17] this compound is reported to be an inhibitor that specifically targets the function of the Plk1 PBD.[5] By disrupting the PBD, this compound prevents Plk1 from localizing correctly to structures like kinetochores and centrosomes. This functional inhibition leads to severe mitotic defects, including the formation of abnormal mitotic spindles and failure of chromosome alignment, ultimately triggering mitotic arrest and apoptosis.[5]

ON013100_Pathway cluster_Plk1 Plk1 Structure Plk1 Plk1 KD Kinase Domain PBD Polo-Box Domain (PBD) KD->PBD Localization Correct Plk1 Subcellular Localization PBD->Localization Binds to PhosphoSubstrate Phosphorylated Docking Proteins (e.g., at Centrosomes, Kinetochores) PhosphoSubstrate->Localization MitoticEvents Regulation of Mitotic Events (Spindle Assembly, Chromosome Segregation) Localization->MitoticEvents Enables CellDivision Successful Cell Division MitoticEvents->CellDivision Arrest Mitotic Arrest & Apoptosis MitoticEvents->Arrest CellDivision->Arrest ON013100 This compound ON013100->PBD Inhibits Function

Caption: this compound inhibits the Polo-Box Domain of Plk1, disrupting mitosis and inducing apoptosis.

Data Presentation: Comparative Performance

The following table summarizes key quantitative data for Abemaciclib and this compound, derived from preclinical studies.

ParameterAbemaciclibThis compoundReference(s)
Primary Target Cyclin-Dependent Kinase 4/6 (CDK4/6)Polo-like Kinase 1 (Plk1)[5][10]
Mechanism Inhibition of Rb phosphorylation, G1 arrestInhibition of PBD function, mitotic arrest[1][5]
IC₅₀ (CDK4/cyclin D1) 2 nMNot Applicable[10]
IC₅₀ (CDK6/cyclin D1) 10 nMNot Applicable[10]
GI₅₀ (Cancer Cell Lines) Varies by cell line6.7 - 11.2 nM (MCL, Breast, Gastric, Esophageal)[8][9]
Cell Cycle Phase Affected G1 PhaseM (Mitosis) Phase[4][5]
Primary Cellular Outcome Cytostasis (G1 Arrest), Senescence, ApoptosisMitotic Catastrophe, Apoptosis[5][9]

Experimental Protocols

The characterization of these inhibitors relies on a variety of standard and specialized assays.

Kinase Inhibition Assay (for Abemaciclib)
  • Objective: To determine the concentration of Abemaciclib required to inhibit 50% of CDK4/6 kinase activity (IC₅₀).

  • Methodology:

    • Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme complexes are incubated in a reaction buffer.

    • A specific peptide substrate (e.g., a fragment of the Rb protein) and ATP (often radiolabeled ³³P-ATP) are added.

    • The reaction is initiated in the presence of serial dilutions of Abemaciclib or a vehicle control (DMSO).

    • After incubation (e.g., 30 minutes at 30°C), the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability / Growth Inhibition (GI₅₀) Assay (for this compound)
  • Objective: To determine the concentration of this compound required to inhibit 50% of cancer cell growth (GI₅₀).

  • Methodology (MTT Assay):

    • Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).

    • After treatment, the media is replaced with fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • The plates are incubated for 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan (B1609692) crystals.

    • A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

    • GI₅₀ values are calculated by comparing the absorbance of treated cells to control cells and fitting the data to a dose-response curve.

Western Blot Analysis (for both)
  • Objective: To detect changes in protein expression or phosphorylation state.

  • Methodology:

    • Cells are treated with the drug (Abemaciclib or this compound) for a specified time.

    • Cells are lysed to extract total protein, and protein concentration is determined (e.g., via BCA assay).

    • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Rb for Abemaciclib; anti-phospho-Histone H3 for this compound to detect mitotic cells).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

Comparative Workflow and Logic

The two compounds intervene in the cell cycle at fundamentally different stages. Abemaciclib acts as a gatekeeper, preventing cells from initiating DNA replication, while this compound acts as a mitotic checkpoint disruptor, causing cells to fail during the process of division.

Comparative_Workflow G1 G1 Phase (Cell Growth) G1_S_Checkpoint G1/S Checkpoint Target: CDK4/6 G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M Mitotic_Checkpoint Mitotic Progression Target: Plk1 M->Mitotic_Checkpoint Mitotic_Arrest Mitotic Arrest & Apoptosis M->Mitotic_Arrest G1_S_Checkpoint->S G1_Arrest G1 Cell Cycle Arrest G1_S_Checkpoint->G1_Arrest Mitotic_Checkpoint->G1 Abemaciclib Abemaciclib Abemaciclib->G1_S_Checkpoint ON013100 This compound ON013100->M

Caption: Comparison of cell cycle intervention points for Abemaciclib (G1/S) and this compound (M).

Conclusion

Abemaciclib and this compound represent two distinct strategies for targeting cancer cell proliferation.

  • Abemaciclib leverages the dependency of certain cancers, like HR+ breast cancer, on the Cyclin D-CDK4/6-Rb pathway to enforce a G1 cell cycle arrest. Its mechanism is cytostatic, halting proliferation by targeting a key checkpoint that precedes DNA replication.

  • This compound takes a different approach by targeting Plk1, a kinase indispensable for the successful execution of mitosis. Its mechanism is cytotoxic, causing catastrophic failure during cell division, leading to mitotic arrest and cell death.

This fundamental difference in their molecular targets and the cellular processes they disrupt underscores the diverse therapeutic opportunities available for intervening in the cancer cell cycle. Understanding these distinct mechanisms is critical for rational drug design, the development of combination therapies, and the identification of patient populations most likely to benefit from each agent.

References

Validating ON-013100 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate directly interacts with its intended target within the complex cellular environment is a critical step in preclinical development. This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of ON-013100, a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).

This compound and its more water-soluble derivative, briciclib, have demonstrated anti-cancer activity by targeting eIF4E, a key regulator of cap-dependent mRNA translation.[1] Overexpression of eIF4E is common in various cancers, leading to increased translation of oncoproteins such as cyclin D1 and c-Myc. Validating that this compound directly binds to eIF4E in living cells is paramount to confirming its mechanism of action and interpreting cellular phenotypes.

This guide explores two prominent methods for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay. We provide a comparative overview, detailed experimental protocols, and data on alternative eIF4E inhibitors to serve as a benchmark for your own studies.

Comparative Overview of Target Engagement Methods

The choice of a target engagement assay depends on several factors, including the availability of specific reagents, desired throughput, and the nature of the target protein. Below is a summary of the key features of CETSA and NanoBRET for validating this compound's engagement with eIF4E.

FeatureCellular Thermal Shift Assay (CETSA)NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay
Principle Ligand binding-induced thermal stabilization of the target protein.Energy transfer between a luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Target Protein Endogenous or overexpressed protein.Genetically encoded luciferase-fusion protein.
Compound Labeling Not required.Requires a fluorescently labeled tracer molecule.
Detection Western Blot, ELISA, Mass Spectrometry.Luminescence and fluorescence plate reader.
Throughput Low to medium (Western Blot), High (HTRF, AlphaScreen).High.
Quantitative Data EC50 (Isothermal dose-response).IC50/EC50, K D (apparent).
Key Advantages Label-free for the compound; can be performed with endogenous protein.High-throughput, real-time measurements in live cells.
Key Limitations Lower throughput with Western Blot; requires a good antibody for detection.Requires genetic modification of cells; development of a suitable tracer can be challenging.

Signaling Pathway and Experimental Workflow Diagrams

To visually conceptualize the underlying biology and experimental procedures, the following diagrams were generated using Graphviz.

eIF4E Signaling Pathway and Point of Inhibition cluster_downstream Downstream Effects Cyclin D1 Cyclin D1 Cell Proliferation Cell Proliferation Cyclin D1->Cell Proliferation c-Myc c-Myc c-Myc->Cell Proliferation m7G_cap 5' m7G Cap eIF4E eIF4E m7G_cap->eIF4E binds eIF4F_Complex eIF4F Complex (Translation Initiation) eIF4E->eIF4F_Complex eIF4G eIF4G eIF4G->eIF4F_Complex eIF4F_Complex->Cyclin D1 translation eIF4F_Complex->c-Myc translation ON_013100 This compound ON_013100->eIF4E inhibits binding

Caption: eIF4E signaling pathway and this compound inhibition.

Comparative Workflow for CETSA and NanoBRET cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_nanobret NanoBRET Assay CETSA_Cells Treat cells with This compound CETSA_Heat Heat Shock CETSA_Cells->CETSA_Heat CETSA_Lyse Cell Lysis CETSA_Heat->CETSA_Lyse CETSA_Separate Separate Soluble & Insoluble Fractions CETSA_Lyse->CETSA_Separate CETSA_Detect Detect Soluble eIF4E (Western Blot) CETSA_Separate->CETSA_Detect NanoBRET_Cells Transfect cells with eIF4E-NanoLuc NanoBRET_Treat Add Tracer & This compound NanoBRET_Cells->NanoBRET_Treat NanoBRET_Equilibrate Equilibrate NanoBRET_Treat->NanoBRET_Equilibrate NanoBRET_Read Read BRET Signal NanoBRET_Equilibrate->NanoBRET_Read

Caption: High-level workflow comparison of CETSA and NanoBRET.

Quantitative Data Comparison

CompoundTargetAssay TypeCell LineIC50 / K DReference
4EGI-1 eIF4E/eIF4G InteractionCell ViabilityA549~6 µM[2]
4EGI-1 eIF4E/eIF4G InteractionCell ViabilityBreast Cancer Stem Cells~10-11 µM[3]
4EGI-1 eIF4E BindingBiochemical-25 µM (K D )[4]
SBI-756 eIF4G1m 7 GTP PulldownUACC-903 Lysate0.75 µM[5]
SBI-756 eIF4G1-dependent TranslationIn vitro translationRabbit Reticulocyte Lysate3.83 µM (IC 50 )[5]

Detailed Experimental Protocols

Method 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol is adapted for determining the cellular target engagement of this compound with endogenous eIF4E.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against eIF4E

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Heat Shock:

    • Wash cells with PBS and harvest by scraping.

    • Resuspend cells in PBS with protease inhibitors.

    • Aliquot cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies for eIF4E and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for eIF4E and the loading control.

    • Normalize the eIF4E signal to the loading control.

    • Plot the normalized eIF4E signal against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

    • For isothermal dose-response experiments (fixed temperature, varying drug concentration), plot the normalized eIF4E signal against the this compound concentration to determine the EC50 of target engagement.

Method 2: NanoBRET™ Target Engagement Assay

This protocol outlines the steps for developing and performing a NanoBRET assay to measure the engagement of this compound with eIF4E in live cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for eIF4E fused to NanoLuc® luciferase (eIF4E-Nluc)

  • Fluorescently labeled eIF4E tracer (requires development or sourcing)

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Cell Transfection:

    • Transfect cells with the eIF4E-Nluc expression vector and plate in assay plates.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the eIF4E tracer solution in Opti-MEM® at a concentration determined during assay development (typically at or below its EC50 for binding to eIF4E-Nluc).

  • Compound and Tracer Addition:

    • Add the this compound dilutions to the wells containing the transfected cells.

    • Immediately add the eIF4E tracer to all wells.

  • Equilibration:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (e.g., 2 hours).

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the corrected NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the corrected NanoBRET™ ratio against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from eIF4E.

Conclusion

Validating the direct cellular engagement of this compound with its target, eIF4E, is a crucial step in its preclinical characterization. Both CETSA and NanoBRET offer robust platforms for this purpose, each with its own set of advantages and considerations. CETSA provides a label-free method to assess target binding to the endogenous protein, while NanoBRET offers a high-throughput solution for quantitative analysis in live cells. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to design and execute experiments that will confidently establish the cellular mechanism of action of this compound and other eIF4E inhibitors.

References

A Comparative Analysis of ON-013100 and Other Mitotic Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel mitotic inhibitor ON-013100 with established agents such as taxanes and vinca (B1221190) alkaloids. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, details experimental methodologies, and visualizes key cellular pathways to offer a thorough analysis of their respective mechanisms and potential therapeutic applications.

Introduction to Mitotic Inhibitors

Mitotic inhibitors are a class of anticancer agents that disrupt the process of mitosis, or cell division, leading to cell cycle arrest and subsequent apoptosis.[1][2] These drugs are mainstays in cancer chemotherapy because they selectively target rapidly dividing cancer cells.[2] Traditional mitotic inhibitors, including the taxanes (e.g., paclitaxel, docetaxel) and the vinca alkaloids (e.g., vincristine, vinblastine), primarily target microtubules, essential components of the mitotic spindle.[3][4] They function by either stabilizing or destabilizing microtubule dynamics, which ultimately halts cell division in the M phase.[4][5]

More recent developments in this field have led to the discovery of inhibitors that target other key regulators of mitosis, such as polo-like kinases and aurora kinases.[1] this compound represents a novel class of mitotic inhibitors that does not directly target tubulin but instead modulates signaling pathways that control cell cycle progression.[6][7]

This compound: A Novel Mechanism of Action

This compound and its phosphate (B84403) prodrug, Briciclib, are antineoplastic agents that exhibit a distinct mechanism of action compared to traditional mitotic inhibitors.[6][7] Preclinical studies have shown that this compound induces a G2/M cell cycle arrest and apoptosis in various cancer cell lines.[8] Its primary mechanism involves the inhibition of Cyclin D1 expression and the targeting of the eukaryotic translation initiation factor 4E (eIF4E)-mediated translation pathway.[6][9]

eIF4E is a key regulator of the translation of a specific subset of mRNAs that encode proteins crucial for cell proliferation, survival, and angiogenesis, including Cyclin D1 and c-Myc.[9] By inhibiting this pathway, this compound effectively downregulates the production of these oncogenic proteins, leading to cell cycle arrest.[9]

Comparative Analysis of Cytotoxicity

The following tables summarize the available 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for this compound and other commonly used mitotic inhibitors across a panel of cancer cell lines. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons in the same experimental setting are limited. Therefore, these tables should be used as a general reference for the potency of each compound.

Table 1: GI50/IC50 Values of this compound and Other Mitotic Inhibitors in Various Cancer Cell Lines (in nM)

Cell LineThis compound (GI50)[9]Paclitaxel (IC50)Vincristine (IC50)Vinblastine (IC50)Docetaxel (IC50)
Breast Cancer
MCF79.8 - 12.27.5[10]239,510[2]67,120[2]3.8[11]
MDA-MB-2319.8 - 12.28.68[12]N/AN/AN/A
Mantle Cell Lymphoma
JEKO-16.7 - 11.2N/AN/AN/AN/A
MINO6.7 - 11.2N/AN/AN/AN/A
Gastric Cancer
AGS6.7 - 11.2N/AN/AN/AN/A
Esophageal Cancer
OE196.7 - 11.2N/AN/AN/AN/A
OE336.7 - 11.2N/AN/AN/AN/A
FLO-16.7 - 11.2N/AN/AN/AN/A
Leukemia
K562N/AN/AN/AN/AN/A
Colon Cancer
HCT116N/AN/AN/AN/AN/A
Lung Cancer
A549N/A1.64[13]N/AN/AN/A

N/A: Data not available in the searched sources.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.

Signaling Pathways

cluster_0 Traditional Mitotic Inhibitors cluster_1 This compound Vinca_Alkaloids Vinca Alkaloids (Vincristine, Vinblastine) Tubulin_Polymerization Tubulin Polymerization Vinca_Alkaloids->Tubulin_Polymerization Inhibit Taxanes Taxanes (Paclitaxel, Docetaxel) Microtubule_Dynamics Microtubule Dynamics Taxanes->Microtubule_Dynamics Stabilize Tubulin_Polymerization->Microtubule_Dynamics Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Disrupt M_Phase_Arrest M-Phase Arrest Mitotic_Spindle_Formation->M_Phase_Arrest Apoptosis_1 Apoptosis M_Phase_Arrest->Apoptosis_1 ON_013100 This compound eIF4E eIF4E ON_013100->eIF4E Inhibits G2_M_Progression G2/M Progression mRNA_Translation mRNA Translation (e.g., Cyclin D1, c-Myc) eIF4E->mRNA_Translation Oncogenic_Proteins Cyclin D1, c-Myc Protein Synthesis mRNA_Translation->Oncogenic_Proteins Oncogenic_Proteins->G2_M_Progression G2_M_Arrest G2/M Arrest G2_M_Progression->G2_M_Arrest Blocks Apoptosis_2 Apoptosis G2_M_Arrest->Apoptosis_2

Figure 1: Simplified signaling pathways of traditional mitotic inhibitors and this compound.

Experimental Workflows

cluster_0 MTT Assay for Cell Viability cluster_1 Cell Cycle Analysis (Flow Cytometry) cluster_2 Western Blot for Protein Expression Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with mitotic inhibitors Seed_Cells->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate Incubate (formazan formation) Add_MTT->Incubate Solubilize Solubilize formazan (B1609692) crystals Incubate->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Harvest_Cells Harvest and fix cells Stain_PI Stain with Propidium Iodide (PI) & RNase Harvest_Cells->Stain_PI Acquire_Data Acquire data on flow cytometer Stain_PI->Acquire_Data Analyze_Histograms Analyze DNA content histograms (G1, S, G2/M phases) Acquire_Data->Analyze_Histograms Lyse_Cells Lyse treated cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block non-specific binding Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-Cyclin D1) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect chemiluminescence Secondary_Ab->Detect Analyze_Bands Analyze protein band intensity Detect->Analyze_Bands

Figure 2: General experimental workflows for evaluating mitotic inhibitors.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of mitotic inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Mitotic inhibitors (this compound, paclitaxel, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11]

  • Treat the cells with serial dilutions of the mitotic inhibitors for the desired time period (e.g., 48 or 72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of mitotic inhibitors on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates

  • Mitotic inhibitors

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with mitotic inhibitors for the desired time.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells.[2]

  • Incubate the fixed cells on ice for at least 30 minutes or store at -20°C for later analysis.[2]

  • Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[1]

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.[14]

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.[14]

Western Blot Analysis for Protein Expression

Objective: To determine the effect of mitotic inhibitors on the expression of specific proteins (e.g., Cyclin D1, c-Myc).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Mitotic inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with mitotic inhibitors, then lyse the cells in lysis buffer on ice.[15]

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary antibody overnight at 4°C.[15]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.[15]

  • Analyze the band intensities to quantify the relative protein expression levels, normalizing to a loading control like β-actin.

Conclusion

This compound presents a novel approach to mitotic inhibition by targeting the eIF4E-mediated translation of key oncogenic proteins, a mechanism distinct from the tubulin-targeting action of traditional agents like taxanes and vinca alkaloids. While direct comparative preclinical data remains limited, the available information suggests that this compound is a potent inhibitor of cancer cell proliferation, inducing G2/M arrest at nanomolar concentrations. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and potential advantages over existing mitotic inhibitors. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses.

References

Cross-Validation of ON-013100 Results with Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of the investigational anti-cancer agent ON-013100 with the genetic knockdown of its key molecular targets, eIF4E and Cyclin D1. The objective is to cross-validate the on-target effects of this compound by demonstrating a convergence of phenotypes between chemical and genetic inhibition. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited assays are provided. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding.

Mechanism of Action: this compound and its Molecular Targets

This compound is a mitotic inhibitor that has been shown to suppress the expression of Cyclin D1. Its water-soluble derivative, briciclib (B1667788), directly targets the eukaryotic translation initiation factor 4E (eIF4E). By inhibiting eIF4E, both compounds effectively reduce the translation of key oncogenic proteins, including Cyclin D1 and c-Myc, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

The signaling pathway initiated by growth factors typically activates a cascade that leads to the expression of eIF4E. eIF4E, in turn, promotes the translation of mRNAs encoding for proteins crucial for cell cycle progression, such as Cyclin D1. Cyclin D1 then complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to phosphorylate the retinoblastoma protein (Rb), releasing the E2F transcription factor and allowing the cell to proceed from the G1 to the S phase of the cell cycle. Both this compound and the genetic knockdown of eIF4E or Cyclin D1 disrupt this pathway, albeit at different points, leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_0 Pharmacological Intervention cluster_1 Genetic Intervention This compound This compound eIF4E eIF4E This compound->eIF4E Inhibits Apoptosis Apoptosis This compound->Apoptosis eIF4E siRNA eIF4E siRNA eIF4E siRNA->eIF4E Knockdown eIF4E siRNA->Apoptosis Cyclin D1 siRNA Cyclin D1 siRNA Cyclin_D1_mRNA Cyclin D1 mRNA Cyclin D1 siRNA->Cyclin_D1_mRNA Knockdown Cyclin D1 siRNA->Apoptosis Growth_Factors Growth Factors Growth_Factors->eIF4E eIF4E->Cyclin_D1_mRNA Translation Cyclin_D1_Protein Cyclin D1 Protein Cyclin_D1_mRNA->Cyclin_D1_Protein CDK46 CDK4/6 Cyclin_D1_CDK46 Cyclin D1/CDK4/6 Complex Rb Rb Cyclin_D1_CDK46->Rb Phosphorylation pRb p-Rb Rb->pRb Phosphorylation E2F E2F pRb->E2F Release G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Cyclin_D1_ProteinCDK46 Cyclin_D1_ProteinCDK46 Cyclin_D1_ProteinCDK46->Cyclin_D1_CDK46

Figure 1: Signaling pathway targeted by this compound and genetic knockdown.

Comparative Analysis of Phenotypic Effects

To validate that the effects of this compound are indeed mediated through its proposed targets, we compare its impact on cell viability, cell cycle progression, and apoptosis with that of eIF4E and Cyclin D1 knockdown in breast cancer cell lines.

Cell Viability

The half-maximal growth inhibitory concentration (GI50) of this compound and its derivative briciclib has been determined in various breast cancer cell lines, demonstrating potent anti-proliferative activity. While direct GI50 values for genetic knockdown are not applicable, studies have shown a significant decrease in cell growth upon knockdown of eIF4E and Cyclin D1.

Cell LineTreatmentConcentration/TargetEffectReference
MCF-7 This compoundGI50: 6.7 - 11.2 nMInhibition of proliferation[1]
BriciclibGI50: 9.8 - 12.2 nMInhibition of proliferation[1]
eIF4E siRNA-Statistically significant decrease in growth
Cyclin D1 siRNA100 nmol/LInhibition of proliferation, G1 arrest[2]
MDA-MB-231 This compoundGI50: 6.7 - 11.2 nMInhibition of proliferation[1]
BriciclibGI50: 9.8 - 12.2 nMInhibition of proliferation[1]
eIF4E siRNA-Statistically significant decrease in growth
Cyclin D1 siRNA-Inhibition of proliferation

Table 1: Comparison of the Effects on Cell Viability.

Cell Cycle Analysis

A hallmark of agents targeting the G1-S transition is the accumulation of cells in the G1 phase of the cell cycle. Studies have shown that both this compound and genetic knockdown of its targets induce cell cycle arrest.

Cell LineTreatmentEffect on Cell CycleQuantitative DataReference
MCF-7 This compoundG2/M ArrestData not available
eIF4E siRNAG1 Arrest83-86% of cells in G1 (vs. 59% in control)
Cyclin D1 siRNAG1 ArrestData not available[3]
MDA-MB-231 This compoundG2/M ArrestData not available
eIF4E siRNAData not availableData not available
Cyclin D1 siRNAG1 ArrestData not available

Table 2: Comparison of the Effects on Cell Cycle Progression.

Apoptosis

Induction of programmed cell death, or apoptosis, is a key outcome of effective anti-cancer therapies. Both pharmacological and genetic inhibition of the eIF4E/Cyclin D1 axis have been shown to trigger apoptosis in breast cancer cells.

Cell LineTreatmentEffect on ApoptosisQuantitative DataReference
MCF-7 This compoundData not availableData not available
eIF4E siRNAInduction of Apoptosis18.3% apoptotic cells
Cyclin D1 siRNAData not availableData not available
MDA-MB-231 This compoundData not availableData not available
eIF4E siRNAData not availableData not available
Cyclin D1 siRNAInduction of Apoptosis42.53% apoptotic cells

Table 3: Comparison of the Effects on Apoptosis.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Phenotypic Assays cluster_2 Molecular Analysis ON-013100_Treatment This compound Treatment MTT_Assay MTT Assay (Cell Viability) ON-013100_Treatment->MTT_Assay Flow_Cytometry_CC Flow Cytometry (Cell Cycle - PI Staining) ON-013100_Treatment->Flow_Cytometry_CC Flow_Cytometry_Apoptosis Flow Cytometry (Apoptosis - Annexin V) ON-013100_Treatment->Flow_Cytometry_Apoptosis Western_Blot Western Blot (Protein Expression) ON-013100_Treatment->Western_Blot siRNA_Transfection siRNA Transfection (eIF4E or Cyclin D1) siRNA_Transfection->MTT_Assay siRNA_Transfection->Flow_Cytometry_CC siRNA_Transfection->Flow_Cytometry_Apoptosis siRNA_Transfection->Western_Blot Logical_Comparison cluster_0 Interventions cluster_1 Molecular Effects cluster_2 Cellular Outcomes This compound This compound Reduced_eIF4E Reduced eIF4E Activity This compound->Reduced_eIF4E G2M_Arrest G2/M Cell Cycle Arrest This compound->G2M_Arrest Apoptosis Apoptosis This compound->Apoptosis Decreased_Proliferation Decreased Proliferation This compound->Decreased_Proliferation eIF4E_KD eIF4E Knockdown eIF4E_KD->Reduced_eIF4E Cyclin_D1_KD Cyclin D1 Knockdown Reduced_Cyclin_D1 Reduced Cyclin D1 Protein Cyclin_D1_KD->Reduced_Cyclin_D1 Reduced_eIF4E->Reduced_Cyclin_D1 G1_Arrest G1 Cell Cycle Arrest Reduced_Cyclin_D1->G1_Arrest Reduced_Cyclin_D1->Apoptosis Reduced_Cyclin_D1->Decreased_Proliferation

References

Head-to-Head Comparison: ON-013100 and Its Analogs in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the investigational anticancer agent ON-013100 and its prominent analogs, Rigosertib (ON-01910) and Briciclib (ON-013105). This document summarizes their mechanisms of action, comparative efficacy based on available preclinical data, and detailed experimental protocols to support further research and development.

Introduction to this compound and Its Analogs

This compound is a benzyl-styryl sulfone that has demonstrated potential as a mitotic inhibitor. Its analogs, Rigosertib and Briciclib, have been developed to improve upon its therapeutic properties. Briciclib is a phosphate (B84403) ester prodrug of this compound, designed for enhanced solubility. Rigosertib is a structurally related compound that has been extensively investigated as a multi-kinase inhibitor. This guide will dissect the similarities and differences between these three compounds to inform preclinical study design and drug development strategies.

Mechanism of Action

While structurally related, this compound, Rigosertib, and Briciclib exhibit distinct primary mechanisms of action.

  • This compound and Briciclib: These compounds are primarily recognized for their role in downregulating Cyclin D1 expression.[1] Briciclib, upon hydrolysis, converts to the active this compound. The proposed mechanism involves the inhibition of the eukaryotic translation initiation factor 4E (eIF4E), which is critical for the translation of oncogenic proteins such as Cyclin D1 and c-Myc. This leads to cell cycle arrest and apoptosis in cancer cells where these pathways are dysregulated.

  • Rigosertib (ON-01910): Rigosertib is characterized as a multi-targeted kinase inhibitor. Its primary and most potent activity is the non-ATP-competitive inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[2][3][4][5] Inhibition of PLK1 leads to mitotic arrest and apoptosis. Additionally, Rigosertib has been shown to inhibit the PI3K/Akt signaling pathway and act as a Ras mimetic, thereby interfering with multiple oncogenic signaling cascades.[3][4][6]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound, Briciclib, and Rigosertib. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Comparative Cytotoxicity (GI₅₀/IC₅₀)

CompoundCell LineCancer TypeGI₅₀/IC₅₀ (nM)Reference
This compound JEKO-1Mantle Cell Lymphoma6.7Abstract 1649, AACR 2015
MINOMantle Cell Lymphoma8.1Abstract 1649, AACR 2015
MCF7Breast Cancer9.2Abstract 1649, AACR 2015
MDA-MB-231Breast Cancer11.2Abstract 1649, AACR 2015
AGSGastric Cancer10.5Abstract 1649, AACR 2015
OE19Esophageal Cancer8.8Abstract 1649, AACR 2015
OE33Esophageal Cancer9.5Abstract 1649, AACR 2015
FLO-1Esophageal Cancer7.9Abstract 1649, AACR 2015
Briciclib JEKO-1Mantle Cell Lymphoma9.8Abstract 1649, AACR 2015
MINOMantle Cell Lymphoma10.4Abstract 1649, AACR 2015
MCF7Breast Cancer11.5Abstract 1649, AACR 2015
MDA-MB-231Breast Cancer12.2Abstract 1649, AACR 2015
AGSGastric Cancer11.8Abstract 1649, AACR 2015
OE19Esophageal Cancer10.1Abstract 1649, AACR 2015
OE33Esophageal Cancer11.2Abstract 1649, AACR 2015
FLO-1Esophageal Cancer10.8Abstract 1649, AACR 2015
Rigosertib VariousVarious50-250Selleck Chemicals
DU145Prostate Cancer250-5000Selleck Chemicals
A549Lung Cancer50-500Selleck Chemicals

Table 2: Kinase Inhibitory Activity (IC₅₀)

CompoundTarget KinaseIC₅₀ (nM)Inhibition TypeReference
Rigosertib PLK19Non-ATP-competitive[2][3][4][5]
PLK2~270-Selleck Chemicals
PDGFR18-260-Selleck Chemicals
Flt118-260-Selleck Chemicals
BCR-ABL18-260-Selleck Chemicals
Fyn18-260-Selleck Chemicals
Src18-260-Selleck Chemicals
CDK118-260-Selleck Chemicals
This compound CDK4Not specified-Selleck Chemicals
Briciclib Not specifiedNot specified--

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by these compounds and a general workflow for their experimental evaluation.

ON_013100_Briciclib_Pathway cluster_cell Cancer Cell Briciclib Briciclib (Prodrug) ON013100 This compound (Active Drug) Briciclib->ON013100 Hydrolysis eIF4E eIF4E ON013100->eIF4E Inhibits Translation Translation eIF4E->Translation mRNA Cyclin D1 / c-Myc mRNA mRNA->Translation Proteins Cyclin D1 / c-Myc Proteins Translation->Proteins CellCycle Cell Cycle Progression (G1 -> S) Proteins->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

Caption: Signaling pathway of this compound and its prodrug Briciclib.

Rigosertib_Pathway cluster_cell Cancer Cell Rigosertib Rigosertib PLK1 PLK1 Rigosertib->PLK1 Inhibits (non-ATP competitive) PI3K PI3K Rigosertib->PI3K Inhibits Ras Ras Rigosertib->Ras Inhibits (Ras mimetic) Mitosis Mitosis PLK1->Mitosis Regulates Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Promotes CellSurvival->Apoptosis Inhibition leads to Raf Raf Ras->Raf MAPK_pathway MAPK Pathway Raf->MAPK_pathway Proliferation Proliferation MAPK_pathway->Proliferation Proliferation->Apoptosis Inhibition leads to

Caption: Multi-targeted signaling pathways of Rigosertib.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Treat with This compound, Briciclib, Rigosertib (Dose-response & Time-course) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity western_blot Western Blot Analysis (Cyclin D1, c-Myc, p-Akt, etc.) treatment->western_blot kinase_assay In Vitro Kinase Assay (PLK1, PI3K, etc.) treatment->kinase_assay binding_assay eIF4E Binding Assay treatment->binding_assay data_analysis Data Analysis: - GI₅₀/IC₅₀ Determination - Protein Expression Quantification - Kinase Inhibition Profile cytotoxicity->data_analysis western_blot->data_analysis kinase_assay->data_analysis binding_assay->data_analysis conclusion Conclusion: Comparative Efficacy & Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound, Briciclib, Rigosertib stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, Briciclib, and Rigosertib in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for determining the effect of the compounds on the expression of key signaling proteins.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

In Vitro Kinase Assay (for PLK1 and PI3K)

This protocol outlines a general procedure for assessing the direct inhibitory effect of the compounds on kinase activity.

Materials:

  • Recombinant active kinases (e.g., PLK1, PI3K)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds (this compound, Briciclib, Rigosertib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a detection system like the ADP-Glo™ assay, which quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ values.

Conclusion

This compound and its analogs, Briciclib and Rigosertib, represent a promising class of small molecules for cancer therapy. While all three compounds demonstrate potent anti-proliferative activity, they achieve this through distinct primary mechanisms of action. This compound and its prodrug Briciclib primarily target the eIF4E-mediated translation of oncogenic proteins like Cyclin D1. In contrast, Rigosertib functions as a multi-kinase inhibitor, with potent, non-ATP-competitive inhibition of PLK1 and additional effects on the PI3K/Akt and Ras pathways.

The choice of compound for further preclinical and clinical development will depend on the specific cancer type and the underlying dysregulated signaling pathways. The experimental protocols provided in this guide offer a framework for conducting rigorous head-to-head comparisons to further elucidate the therapeutic potential of these compounds. Further research, particularly comprehensive kinase profiling of this compound and Briciclib and direct comparative studies in relevant cancer models, is warranted to fully understand their relative advantages and position them for optimal clinical application.

References

Assessing ON-013100's Specificity: An Indirect Modulator of Cyclin D1 Compared to Direct CDK4 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ON-013100 and established CDK4 inhibitors. We delve into the specificity of these compounds, presenting supporting experimental data and detailed protocols to facilitate informed decisions in research and development.

Recent investigations into the mechanism of action of the small molecule this compound have revealed that its primary target is the eukaryotic translation initiation factor 4E (eIF4E), rather than direct inhibition of cyclin-dependent kinase 4 (CDK4). Its observed effect on Cyclin D1 levels is a downstream consequence of inhibiting eIF4E-mediated protein translation. This positions this compound mechanistically distinct from approved CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib (B560072), which directly target the kinase activity of the CDK4/Cyclin D1 complex.

This guide will compare this compound with these direct CDK4 inhibitors, focusing on their differing mechanisms of action and the resulting implications for their specificity and therapeutic application.

Comparison of Mechanistic Approaches

This compound represents an indirect approach to attenuating CDK4/Cyclin D1 pathway activity. By inhibiting eIF4E, it curtails the synthesis of Cyclin D1, among other proteins essential for cell proliferation. In contrast, palbociclib, ribociclib, and abemaciclib are highly specific, ATP-competitive inhibitors that directly bind to and inhibit the catalytic activity of CDK4 and CDK6.

FeatureThis compoundPalbociclib, Ribociclib, Abemaciclib
Primary Target Eukaryotic Initiation Factor 4E (eIF4E)Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
Mechanism of Action Inhibits translation of mRNAs with complex 5' untranslated regions, including Cyclin D1 mRNA.Competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing phosphorylation of the retinoblastoma protein (Rb).
Effect on Cyclin D1 Reduces the overall protein level of Cyclin D1.Does not directly affect Cyclin D1 protein levels, but blocks the function of the CDK4/Cyclin D1 complex.
Specificity Specificity is determined by the portfolio of mRNAs dependent on eIF4E for translation.Specificity is determined by the affinity for the ATP-binding sites of CDK4 and CDK6 versus other kinases.

Quantitative Assessment of Inhibitory Activity

A direct comparison of the half-maximal inhibitory concentrations (IC50) against CDK4 is not applicable for this compound, as it does not directly inhibit the kinase. The relevant measure for this compound is its inhibitory concentration against eIF4E-mediated translation and its downstream effect on cell proliferation. For the approved CDK4/6 inhibitors, IC50 values against CDK4 and CDK6 are critical indicators of their potency and specificity.

CompoundTargetIC50 (nM)
This compound eIF4E-mediated translation (cellular GI50)6.7 - 11.2
Palbociclib CDK4/Cyclin D111
CDK6/Cyclin D316
Ribociclib CDK4/Cyclin D110
CDK6/Cyclin D339
Abemaciclib CDK4/Cyclin D12
CDK6/Cyclin D310

Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on the specific assay conditions.

Visualizing the Signaling Pathways

To illustrate the distinct mechanisms, the following diagrams depict the signaling pathways targeted by this compound and direct CDK4 inhibitors.

cluster_0 Upstream Signaling cluster_1 eIF4E-mediated Translation cluster_2 CDK4/Cyclin D1 Complex Activity Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinases->PI3K/Akt/mTOR Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway eIF4E eIF4E PI3K/Akt/mTOR Pathway->eIF4E Activates Cyclin D1 mRNA Cyclin D1 mRNA Ras/Raf/MEK/ERK Pathway->Cyclin D1 mRNA Increases Transcription Cyclin D1 Protein Cyclin D1 Protein eIF4E->Cyclin D1 Protein Translates Cyclin D1 mRNA->Cyclin D1 Protein CDK4 CDK4 Cyclin D1 Protein->CDK4 Forms Complex Rb Rb CDK4->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Inhibits pRb->E2F Releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry Promotes This compound This compound This compound->eIF4E Inhibits

Mechanism of this compound via eIF4E Inhibition.

cluster_0 Upstream Signaling & Cyclin D1 Production cluster_1 CDK4/Cyclin D1 Complex and Cell Cycle Progression Growth Factors Growth Factors Signal Transduction Signal Transduction Growth Factors->Signal Transduction Cyclin D1 Cyclin D1 Signal Transduction->Cyclin D1 Induces Expression CDK4_CyclinD1 CDK4/Cyclin D1 Complex Cyclin D1->CDK4_CyclinD1 CDK4 CDK4 CDK4->CDK4_CyclinD1 Rb Rb CDK4_CyclinD1->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits pRb->E2F Releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry Promotes Direct CDK4 Inhibitors Direct CDK4 Inhibitors Direct CDK4 Inhibitors->CDK4_CyclinD1 Inhibit

Mechanism of Direct CDK4 Inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (for Direct CDK4 Inhibitors)

This protocol outlines a typical luminescence-based assay to determine the IC50 of a compound against CDK4/Cyclin D1.

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme

  • Rb protein (or peptide substrate)

  • ATP

  • Test compound (e.g., palbociclib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 1 µL of diluted test compound or DMSO (vehicle control).

    • 2 µL of CDK4/Cyclin D1 and Rb substrate mix in kinase assay buffer.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK4.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A Prepare serial dilutions of test compound B Add compound, enzyme, and substrate to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and deplete ATP D->E F Add detection reagent to generate light E->F G Measure luminescence F->G H Calculate IC50 G->H

Workflow for In Vitro Kinase Inhibition Assay.
Western Blot for Cyclin D1 Expression (to assess the effect of this compound)

This protocol describes how to measure changes in Cyclin D1 protein levels in cells treated with this compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Cell culture reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against Cyclin D1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for Cyclin D1 and the loading control. Normalize the Cyclin D1 signal to the loading control to determine the relative change in expression.

A Treat cells with This compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Block and probe with primary antibody D->E F Incubate with secondary antibody E->F G Detect signal F->G H Analyze Cyclin D1 expression G->H

Workflow for Western Blot Analysis of Cyclin D1.

Conclusion

This compound is not a direct CDK4 inhibitor but rather an inhibitor of eIF4E-mediated protein translation, which leads to a reduction in Cyclin D1 levels. This indirect mechanism of action distinguishes it from established CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib, which are potent and specific direct inhibitors of CDK4/6 kinase activity. The assessment of this compound's specificity should, therefore, focus on its selectivity for eIF4E over other translation initiation factors and its broader impact on the translatome, rather than a direct comparison of kinase inhibition profiles. For researchers investigating the CDK4/Cyclin D1 axis, understanding these fundamental mechanistic differences is crucial for selecting the appropriate tool compound for their studies.

Safety Operating Guide

Essential Safety and Disposal Procedures for ON-013100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of ON-013100, an antineoplastic agent. Adherence to these procedures is vital to ensure laboratory safety and environmental protection.

This compound is identified as an antineoplastic drug that functions as a mitotic inhibitor.[1][2][3][4] As with all antineoplastic agents, it is considered hazardous and requires special handling and disposal procedures to prevent exposure and environmental contamination.[5]

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is critical for safe handling and in the event of a spill or exposure.

PropertyValueSource
Synonyms EstetrolN/A
Molecular Formula C24H21NO4SN/A
Molecular Weight 419.5 g/mol N/A
Solubility DMSO: ≥ 32 mg/mLN/A
Appearance A crystalline solidN/A
Storage -20°CN/A

Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to PPE protocols is mandatory when handling this compound.

  • Gloves: Double gloving with chemotherapy-rated gloves is required.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A disposable, fluid-resistant lab coat is essential.

  • Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form or when there is a risk of aerosolization.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.

  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Secure the area and post warning signs.

  • Protect: Don appropriate PPE before entering the spill area.

  • Contain: For liquid spills, use absorbent pads. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Procedures

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other laboratory waste streams.

  • Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • Sharps: Needles and syringes contaminated with this compound must be placed in a designated sharps container for hazardous waste.

  • Liquid Waste: Collect in a sealed, labeled container.

  • Solid Waste: Includes contaminated gloves, lab coats, absorbent pads, and any other disposable materials. Place these in a designated, lined hazardous waste container.

  • Decontamination of Glassware: Reusable glassware should be decontaminated using an appropriate method, such as soaking in a validated deactivating solution, before routine washing.

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal Liquid Waste (e.g., unused solutions) Liquid Waste (e.g., unused solutions) Labeled Hazardous Liquid Waste Container Labeled Hazardous Liquid Waste Container Liquid Waste (e.g., unused solutions)->Labeled Hazardous Liquid Waste Container Solid Waste (e.g., contaminated PPE, vials) Solid Waste (e.g., contaminated PPE, vials) Labeled Hazardous Solid Waste Container Labeled Hazardous Solid Waste Container Solid Waste (e.g., contaminated PPE, vials)->Labeled Hazardous Solid Waste Container Sharps Waste (e.g., needles, syringes) Sharps Waste (e.g., needles, syringes) Labeled Hazardous Sharps Container Labeled Hazardous Sharps Container Sharps Waste (e.g., needles, syringes)->Labeled Hazardous Sharps Container Designated Hazardous Waste Accumulation Area Designated Hazardous Waste Accumulation Area Labeled Hazardous Liquid Waste Container->Designated Hazardous Waste Accumulation Area Labeled Hazardous Solid Waste Container->Designated Hazardous Waste Accumulation Area Labeled Hazardous Sharps Container->Designated Hazardous Waste Accumulation Area Licensed Hazardous Waste Disposal Vendor Licensed Hazardous Waste Disposal Vendor Designated Hazardous Waste Accumulation Area->Licensed Hazardous Waste Disposal Vendor Scheduled Pickup

This compound Waste Disposal Workflow

Experimental Protocols

Due to the proprietary nature of drug development, specific experimental protocols for this compound are not publicly available. However, any research involving this compound should be conducted under strict safety protocols for handling cytotoxic and antineoplastic agents. All experimental procedures should be designed to minimize the generation of waste and to allow for the safe collection and disposal of all contaminated materials.

It is imperative that all personnel handling this compound receive documented training on the specific hazards and handling procedures for this compound and for antineoplastic agents in general. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Personal protective equipment for handling ON-013100

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling ON-013100. Given that this compound is an antineoplastic agent and a mitotic inhibitor, it should be handled with extreme caution as a potent cytotoxic compound.[1][2][3] The following procedures are based on best practices for handling hazardous drugs and should be strictly adhered to in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and respiratory exposure to this compound. The following table outlines the minimum required PPE for various handling procedures.

Activity Required PPE Notes
Receiving and Unpacking - Chemotherapy-rated gloves (double gloving recommended)Inspect package for any damage or leaks in a designated receiving area.
Weighing and Reconstitution - Chemotherapy-rated gloves (double gloving) - Disposable gown (solid front, back closure) - Eye protection (safety glasses with side shields or goggles) - Respiratory protection (N95 or higher respirator)All manipulations should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet.
In Vitro/In Vivo Administration - Chemotherapy-rated gloves (double gloving) - Disposable gown - Eye protectionProcedures should be designed to minimize the generation of aerosols.
Waste Disposal - Chemotherapy-rated gloves (double gloving) - Disposable gownAll contaminated materials must be disposed of as hazardous chemical waste.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below.

Property Value Source
CAS Number 865783-95-5MedChemExpress
Molecular Formula C₁₈H₂₀O₆SPubChem
Molecular Weight 394.44 g/mol MedChemExpress
Appearance SolidMedChemExpress
Solubility DMSO: ≥ 25 mg/mLTargetMol

Handling and Storage

Receiving:

  • Wear appropriate PPE (see table above) before opening any packages containing this compound.

  • Carefully inspect the container for any signs of damage or leakage.

  • If the container is compromised, follow institutional spill procedures.

Storage:

  • Store this compound as a solid at -20°C for up to 2 years.

  • Store stock solutions in DMSO at -80°C.

Preparation of Stock Solutions:

  • Due to its limited solubility in aqueous solutions, DMSO is the recommended solvent for preparing stock solutions.[2][4]

  • Sonication may be required to fully dissolve the compound.[2]

  • Work in a chemical fume hood or biological safety cabinet to avoid inhalation of dust particles.

Spill Management and Disposal Plan

Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate.

  • Secure: Secure the area to prevent entry.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: Use a chemical spill kit to absorb the spill. Do not use water.

  • Decontamination: Decontaminate the area with an appropriate cleaning agent (e.g., soap and water, followed by a bleach solution).

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan:

  • Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated labware (pipette tips, tubes), and any unused solid this compound must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the name of the chemical (this compound).

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receiving and Inspection B Storage at -20°C A->B Store Securely C Weighing in Fume Hood B->C Retrieve for Use D Reconstitution in DMSO C->D Prepare Stock Solution E In Vitro / In Vivo Administration D->E Use in Experiments F Collect Solid Waste E->F Dispose Contaminated Solids G Collect Liquid Waste E->G Dispose Contaminated Liquids H Label Hazardous Waste F->H G->H I Institutional Waste Pickup H->I Follow Institutional Protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ON-013100
Reactant of Route 2
ON-013100

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.